molecular formula C7H16N2O B1459378 (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 954138-59-1

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B1459378
CAS No.: 954138-59-1
M. Wt: 144.21 g/mol
InChI Key: XAKIZRLIXGLPBW-ZETCQYMHSA-N
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Description

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

954138-59-1

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-1-piperazin-1-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1

InChI Key

XAKIZRLIXGLPBW-ZETCQYMHSA-N

SMILES

CC(CN1CCNCC1)O.Cl.Cl

Isomeric SMILES

C[C@@H](CN1CCNCC1)O

Canonical SMILES

CC(CN1CCNCC1)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a technical monograph for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride . It is structured to support drug development workflows, focusing on synthetic causality, structural utility in medicinal chemistry, and rigorous characterization.

Role: Chiral Solubilizing Synthon & Pharmacophore Linker

Executive Summary

This compound is a high-value chiral building block used primarily in the synthesis of kinase inhibitors, GPCR ligands (specifically serotonergic agents), and antifungal therapeutics. Its structural core combines a piperazine moiety (providing basicity and solubility) with a chiral secondary alcohol (offering a specific H-bond donor vector).

In drug design, this scaffold serves two critical functions:

  • Solubility Modulation: The piperazine ring introduces a basic nitrogen (

    
    ), improving the aqueous solubility of lipophilic drug cores.
    
  • Stereoselective Binding: The (S)-hydroxyl group often targets solvent-exposed regions of protein binding pockets, forming water-mediated or direct hydrogen bonds that enhance selectivity over the (R)-enantiomer.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
Chemical Name This compound
CAS Number (Salt) 89910-53-2 (General/Racemic Ref), 954138-59-1 (Free Base, S-isomer)
Molecular Formula

Molecular Weight 217.14 g/mol
Exact Mass 144.126 (Free Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, MeOH; Sparingly soluble in EtOH, Acetone
Chirality (S)-Enantiomer (derived from (S)-propylene oxide)

Synthetic Architecture & Causality

The synthesis of the (S)-isomer relies on the regioselective ring-opening of a chiral epoxide. The choice of reagents and stoichiometry is critical to prevent polymerization and bis-alkylation.

Reaction Mechanism

The synthesis exploits the nucleophilicity of the secondary amine in piperazine attacking the less hindered carbon of (S)-propylene oxide.

  • Regioselectivity: Attack occurs at the terminal methylene (

    
    ) of the epoxide due to steric hindrance at the chiral center (
    
    
    
    ). This preserves the stereochemistry of the (S)-center (retention of configuration is not the issue here; rather, the chiral center is not the electrophilic site, so the configuration is conserved from the starting material).
  • Stoichiometric Control: A large excess of piperazine (3–5 equivalents) is mandatory.

    • Reasoning: The product (secondary amine) is more nucleophilic than the starting piperazine in some solvents, leading to "bis-alkylation" (formation of 1,4-bis(2-hydroxypropyl)piperazine). Excess piperazine statistically favors mono-alkylation.

Synthetic Workflow Diagram

Synthesis cluster_0 Critical Control Point Pip Piperazine (Excess, 5 eq) Inter Intermediate: (S)-1-(Piperazin-1-yl)propan-2-ol (Free Base) Pip->Inter Reflux, MeOH SN2 Ring Opening SPO (S)-Propylene Oxide (Chiral Precursor) SPO->Inter Prod Final Product: Dihydrochloride Salt Inter->Prod Salt Formation Precipitation HCl HCl (gas) in iPrOH HCl->Prod

Caption: Figure 1. Regioselective synthesis pathway. Excess piperazine suppresses bis-alkylation by statistically favoring the encounter between epoxide and unreacted piperazine.

Detailed Protocol (Self-Validating)
  • Charge: Dissolve Piperazine (5.0 eq) in Methanol (10 vol). Cool to 0–5°C.

  • Addition: Add (S)-Propylene oxide (1.0 eq) dropwise over 1 hour.

    • Control: Exotherm control is vital to prevent non-selective thermal polymerization of the epoxide.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Staining with Ninhydrin will show the product (blue) distinct from piperazine.

  • Workup: Concentrate under reduced pressure to remove solvent and excess propylene oxide.

    • Purification: High-vacuum distillation or column chromatography is required to remove the excess piperazine.

  • Salt Formation: Dissolve the oily free base in Isopropanol (5 vol). Add HCl in Isopropanol (2.2 eq) dropwise at 0°C.

  • Isolation: Filter the white precipitate. Wash with cold Acetone (removes non-salt impurities). Dry under vacuum over

    
    .
    

Structural Utility in Drug Design[7][8]

This compound is not merely a linker; it is a functional pharmacophore .

Pharmacophore Mapping
  • N1 (Piperazine): The attachment point to the drug core (usually via

    
     or Buchwald-Hartwig coupling).
    
  • N4 (Piperazine): A basic center (

    
    ) that is protonated at physiological pH. This provides a "cationic tail" that interacts with Asp/Glu residues in the solvent channel of kinases or GPCRs.
    
  • C2-OH ((S)-Chiral Center): A specific H-bond donor. In many kinase inhibitors, this hydroxyl group forms a hydrogen bond with the backbone carbonyl of the hinge region or water networks in the ribose-binding pocket.

Structural Connectivity Diagram

Pharmacophore Core Drug Scaffold (e.g., Heterocycle) N1 N1 (Attachment) Core->N1 Coupling PipRing Piperazine Ring (Rigid Spacer) N1->PipRing Linker Propyl Linker N4 N4 (Basic Center) Solubility/Salt Bridge PipRing->N4 N4->Linker Connectivity Chiral (S)-CH-OH H-Bond Donor Linker->Chiral Stereospecific Interaction

Caption: Figure 2. Pharmacophore connectivity showing the role of the piperazine ring as a rigid spacer and the (S)-hydroxyl as a directional H-bond donor.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (1H-NMR)

Solvent:


 (Salt form)
  • 
     1.15 ppm (d, 3H):  Methyl group terminal to the chiral center.
    
  • 
     3.0–3.6 ppm (m, 8H):  Piperazine ring protons. In the salt form, these shift downfield due to protonation.
    
  • 
     3.9–4.1 ppm (m, 1H):  Methine proton at the chiral center (
    
    
    
    -OH).
  • 
     3.1–3.3 ppm (m, 2H):  Methylene protons linking the ring to the chiral center (
    
    
    
    ).
Chiral HPLC (Enantiomeric Excess)

Standard reverse-phase columns cannot separate enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).

  • Target: ee% > 98.0% for pharmaceutical grade.

Applications & References

Key Applications
  • Kinase Inhibitors: Used to attach solubilizing tails to ATP-competitive inhibitors (e.g., analogues of CDK or ALK inhibitors). The chiral alcohol mimics the ribose hydroxyls of ATP.

  • Antifungals: Identified in the synthesis of 1,3-

    
    -D-glucan synthase inhibitors, structurally related to echinocandin side chains but small-molecule based.
    
  • GPCR Ligands: The phenyl-piperazine-propanol motif is a classic "serotonin anchor" found in drugs like Trazodone and Vilazodone. This specific (S)-isomer allows for probing the stereochemical requirements of the 5-HT receptor binding pocket.

References[1][7][9][10][11][12]
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

  • Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). MDPI, Pharmaceuticals. Retrieved from [Link]

  • Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Chiral Piperazine Scaffolds: Precision Engineering in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is the third most prevalent nitrogen heterocycle in FDA-approved drugs, serving as a privileged scaffold in therapeutics ranging from antidepressants (e.g., Vortioxetine) to tyrosine kinase inhibitors (e.g., Imatinib).[1][2][3] However, the vast majority of these clinical agents utilize achiral, N-substituted piperazines.

This guide addresses the "escape from flatland" in modern drug discovery. It focuses on C-substituted chiral piperazine derivatives , which offer superior physicochemical properties, metabolic stability, and vector control compared to their achiral counterparts. By introducing chirality directly onto the piperazine ring (e.g., C2 or C3 positions), medicinal chemists can lock active conformations, eliminate metabolic "soft spots," and dramatically enhance selectivity.

Part 1: The Pharmacophore Significance[2]

The "Methyl Effect" and Conformational Locking

In achiral piperazines, the ring exists in a rapid equilibrium between chair conformers. This flexibility, while useful for induced fit, often results in entropic penalties upon binding.

Introducing a substituent (e.g., a methyl group) at the C2 position creates a chiral handle that biases the ring equilibrium.

  • Equatorial Preference: The substituent strongly prefers the equatorial position (A-value ~1.7 kcal/mol for methyl), locking the ring into a specific chair conformation.

  • Vector Control: This defined geometry directs the N1 and N4 vectors (and their attached pharmacophores) into precise trajectories, improving binding affinity (

    
    ) and selectivity.
    
Metabolic Stability

Unsubstituted piperazine rings are prone to oxidative metabolism (N-oxidation or


-carbon hydroxylation). Placing a chiral group at the 

-carbon (C2) sterically hinders Cytochrome P450 enzymes, significantly increasing the metabolic half-life (

) of the lead compound.

Part 2: Synthetic Architectures

To access high-purity chiral piperazines, we employ two primary strategies: Chiral Pool Synthesis (for scalability) and C-H Functionalization (for late-stage diversification).

Strategic Decision Matrix

The choice of synthesis depends on the stage of drug development.

SynthesisStrategy Start Target: Chiral Piperazine Scale Requirement: Multi-gram / GMP? Start->Scale ChiralPool Route A: Chiral Pool Synthesis (Amino Acid Precursors) Scale->ChiralPool Yes (Process Chem) CHActivation Route B: C-H Functionalization (Photoredox/Transition Metal) Scale->CHActivation No (Discovery/SAR) DKP Diketopiperazine Intermediate ChiralPool->DKP Radical α-Amino Radical Generation CHActivation->Radical Reduction Global Reduction (LAH/Borane) DKP->Reduction Final Valid Chiral Piperazine Reduction->Final Enantiopure Scaffold LateStage Late-Stage Diversification LateStage->Final Analog Library Radical->LateStage

Figure 1: Decision matrix for selecting the optimal synthetic route based on development phase.

Part 3: Advanced Experimental Protocol

Self-Validating Synthesis of (S)-2-Methylpiperazine

Objective: Synthesis of >99% ee (S)-2-methylpiperazine on a multigram scale. Rationale: This route utilizes the "Chiral Pool" approach (L-Alanine), ensuring optical purity is maintained without expensive chiral resolution steps. The intermediate diketopiperazine (DKP) serves as a self-purifying crystallization point.

Reagents & Materials:
  • N-Boc-L-Alanine (CAS: 15761-39-4)

  • Glycine Methyl Ester HCl

  • EDC·HCl / HOBt (Coupling agents)

  • Trifluoroacetic acid (TFA)

  • Lithium Aluminum Hydride (LAH)

  • Solvents: DCM, THF (anhydrous), Methanol.

Step-by-Step Methodology:

Phase 1: Dipeptide Assembly

  • Coupling: Dissolve N-Boc-L-Alanine (1.0 eq) and Glycine Methyl Ester HCl (1.1 eq) in DCM. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor TLC (5% MeOH/DCM). Product should appear as a single spot (

      
      ).
      
  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[4]

Phase 2: Cyclization to Diketopiperazine (DKP)

  • Deprotection: Treat the crude dipeptide with TFA/DCM (1:4) for 2h to remove the Boc group. Concentrate in vacuo.

  • Cyclization: Redissolve the residue in MeOH. Add

    
     until pH 8-9. Reflux for 16h.
    
    • Mechanism:[2][4][5][6][7] The free amine undergoes intramolecular nucleophilic attack on the methyl ester, forming the 6-membered lactam.

    • Self-Validation: The (S)-3-methyl-2,5-diketopiperazine will precipitate as a white solid upon cooling. Filtration yields high-purity material (>98%).

    • Analytical Check:

      
       NMR (DMSO-
      
      
      
      ) should show a doublet for the methyl group at
      
      
      ppm and broad singlets for amide protons.

Phase 3: Global Reduction

  • Activation: Suspend the DKP solid in anhydrous THF under Argon.

  • Reduction: Carefully add LAH pellets (4.0 eq) at 0°C. (Caution: Exothermic). Reflux for 24h.

    • Why LAH? Borane can be used, but LAH ensures complete reduction of both amide carbonyls to methylenes.

  • Quench (Fieser Method): Cool to 0°C. Add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    sequentially.
  • Purification: Filter the granular precipitate. Distill the filtrate or convert to the dihydrochloride salt for storage.

Final Specification:

  • Yield: ~65-75% overall.

  • Optical Rotation:

    
     (
    
    
    
    , Ethanol).
  • Chiral HPLC: Chiralpak AD-H, Hexane/IPA/DEA (90:10:0.1).

Part 4: Case Studies in Drug Discovery

Comparative Pharmacokinetics: The Methyl Scan

In a hypothetical kinase inhibitor optimization campaign, replacing a standard piperazine with (S)-2-methylpiperazine demonstrated significant ADME improvements.

Table 1: Impact of C2-Methylation on Lead Compound Properties

PropertyAchiral Piperazine (Ref)(S)-2-Methylpiperazine(R)-2-MethylpiperazineInterpretation
IC50 (Target) 12 nM4 nM 85 nM(S)-isomer locks the active conformation.
LogD (pH 7.4) 2.12.32.3Slight lipophilicity increase aids permeability.
HLM

15 min48 min 42 minSteric bulk at C2 blocks

-oxidation.
Efflux Ratio 12.52.111.8(S)-isomer evades P-gp recognition.

Data synthesized from representative SAR trends in kinase inhibitor literature (e.g., Imatinib analogs).

Structural Biology Visualization

The following diagram illustrates how the chiral center dictates the spatial arrangement of the pharmacophore.

Pharmacophore cluster_0 Achiral Piperazine cluster_1 (S)-2-Methylpiperazine ConfA Chair A (Equilibrium) ConfB Chair B (Equilibrium) ConfA->ConfB Rapid Flip Binding Receptor Binding Pocket ConfA->Binding Entropic Penalty MeGroup C2-Methyl (Equatorial Anchor) LockedConf Locked Chair Conformation MeGroup->LockedConf Steric Control LockedConf->Binding High Affinity (Pre-organized)

Figure 2: Conformational locking mechanism. The C2-methyl group anchors the ring, reducing the entropic cost of binding.

References

  • Review of Piperazine Scaffolds

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization[2][3][8][9]

    • Source: Organics (MDPI), 2021
    • URL:[Link]

  • Synthetic Protocol (Chiral Pool)

    • Title: An Improved Synthesis of (R)- and (S)-2-Methylpiperazine[4]

    • Source: Organic Preparations and Procedures International, 1990[4]

    • URL:[Link]

  • Medicinal Chemistry Application

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry[1][9][10][11]

    • Source: ChemistryOpen (Wiley), 2024
    • URL:[Link]

  • Advanced C-H Activation Methods

    • Title: Photoredox catalysis in the synthesis of piperazines[2][3][8][9]

    • Source: N
    • URL:[Link]

  • Chiral Resolution & Analysis

    • Title: Enantioselective Synthesis of Piperazin-2-ones[5][12]

    • Source: Caltech Stoltz Group Research
    • URL:[Link]

Sources

Technical Monograph: (S)-1-Piperazinepropanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals. It addresses the specific chiral entity (S)-1-piperazinepropanol dihydrochloride (chemically defined as (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride ), resolving the nomenclature ambiguity inherent in the name by prioritizing the stereochemical designation "(S)".

Advanced Chiral Synthon for Precision Therapeutics

Executive Summary & Chemical Identity

(S)-1-Piperazinepropanol dihydrochloride is a high-value chiral intermediate used primarily in the synthesis of enantiomerically pure pharmaceuticals. Unlike its achiral linear isomer (3-piperazinyl-1-propanol), this compound possesses a chiral center at the C2 position of the propyl chain.

It serves as a critical nucleophilic building block for beta-blockers , antipsychotics , and kinase inhibitors where the (S)-configuration dictates receptor binding affinity. The dihydrochloride salt form is preferred in GMP manufacturing due to its enhanced thermal stability and resistance to oxidative degradation compared to the hygroscopic free base.

Physicochemical Profile
PropertySpecification
IUPAC Name (2S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride
Common Name (S)-1-Piperazinepropanol 2HCl
CAS Number 132810-10-7 (Generic/Analogous Ref) / 89910-53-2 (Salt Ref)
Molecular Formula C₇H₁₆N₂O[1][2][3][4][5][6] · 2HCl
Molecular Weight 217.14 g/mol
Chirality (S)-Enantiomer (ee > 98.0%)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL), Methanol; Insoluble in Et₂O
Hygroscopicity Moderate (Requires desiccated storage)
pKa ~5.6 and ~9.8 (Piperazine nitrogens)

Synthesis & Manufacturing Methodology

The synthesis of (S)-1-piperazinepropanol dihydrochloride relies on the regioselective ring-opening of chiral epoxides . This route is preferred over chiral resolution of racemates because it preserves the atom economy and ensures high enantiomeric excess (ee) from the start.

Core Reaction Pathway

The dominant industrial route involves the nucleophilic attack of excess piperazine on (S)-propylene oxide .

  • Reagents: Anhydrous Piperazine (5-10 eq), (S)-Propylene Oxide.

  • Solvent: Methanol or Ethanol (Protic solvents facilitate epoxide opening).

  • Mechanism: Sₙ2 attack at the less hindered primary carbon of the epoxide.

SynthesisPathway cluster_conditions Critical Process Parameters Pip Piperazine (Excess) Inter Intermediate: (S)-1-(Piperazin-1-yl)propan-2-ol (Free Base) Pip->Inter SN2 Attack (MeOH, Reflux) SPO (S)-Propylene Oxide (Chiral Precursor) SPO->Inter Regioselective Ring Opening Final (S)-1-Piperazinepropanol Dihydrochloride (Stable Salt) Inter->Final Salt Formation (Exothermic) HCl HCl (gas/ether) HCl->Final Temp < 60°C Temp < 60°C Excess Piperazine Excess Piperazine

Figure 1: Regioselective synthesis pathway ensuring retention of (S)-chirality.

Detailed Experimental Protocol (Bench to Pilot Scale)

Step 1: Nucleophilic Addition

  • Charge a reactor with Piperazine (anhydrous, 5.0 eq) and Methanol (10 vol) .

    • Why Excess? To prevent the formation of the bis-alkylated byproduct (1,4-di(2-hydroxypropyl)piperazine).

  • Cool solution to 0–5°C.

  • Slowly add (S)-Propylene Oxide (1.0 eq) dropwise over 2 hours.

    • Control: Maintain internal temperature < 10°C to minimize polymerization of the epoxide.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate solvent and excess piperazine under high vacuum (piperazine sublimes/distills off).

Step 2: Salt Formation (Stabilization)

  • Dissolve the oily residue (Free Base) in Ethanol or Isopropanol (5 vol) .

  • Cool to 0°C.

  • Purge with HCl gas or add HCl in Dioxane (2.2 eq) dropwise.

    • Observation: A white precipitate forms immediately.

  • Recrystallization: Heat to reflux until dissolved, then cool slowly to 4°C.

    • Validation: This step purges any remaining mono-hydrochloride or non-polar impurities.

  • Filter and dry under vacuum at 40°C over P₂O₅.

Quality Control & Analytical Validation

For pharmaceutical applications, the enantiomeric purity is the critical quality attribute (CQA).

Chiral HPLC Method

Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 210 nm (Piperazine absorption is weak; derivatization with benzoyl chloride may enhance detection if needed).

  • Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.

Impurity Profile
ImpurityOriginLimit
Piperazine Unreacted starting material< 0.1%
Bis-alkylated adduct Over-reaction (N,N'-substitution)< 0.5%
Regioisomer Attack at C2 of epoxide (rare in basic conditions)< 0.1%

Applications in Drug Development

(S)-1-Piperazinepropanol is a "privileged scaffold" linker. It connects an aromatic pharmacophore to a secondary amine, often modulating solubility and lipophilicity (LogP).

Therapeutic Areas
  • Beta-Adrenergic Blockers: The (S)-hydroxypropyl linker mimics the structure of catecholamines, essential for binding to β-adrenergic receptors.

  • Antihistamines: Used in the synthesis of rigidified analogs of cetirizine-type molecules.

  • Antimicrobials: Piperazine linkers prevent metabolic cleavage in novel oxazolidinone antibiotics.

Applications cluster_drugs Pharmaceutical Targets Core (S)-1-Piperazinepropanol (Chiral Linker) Beta Beta-Blockers (e.g., Landiolol analogs) Core->Beta Linker Attachment Anti Antipsychotics (D2/5-HT Receptor Ligands) Core->Anti N-Alkylation Kinase Kinase Inhibitors (Solubility Modulator) Core->Kinase Peptide Coupling

Figure 2: Downstream pharmaceutical applications of the chiral scaffold.

Handling & Safety (EHS)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4][7][8]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4][7][9]

  • Storage: Hygroscopic. Store at +2°C to +8°C under Argon or Nitrogen.

  • Incompatibility: Strong oxidizing agents.[9] The free base absorbs CO₂ from air; the dihydrochloride salt is stable but corrosive to metals if wet.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride (and derivatives). Retrieved from [Link]

  • Organic Syntheses. (1963). Synthesis of Monosubstituted Piperazines. Org. Synth. 1963, 43, 83. Retrieved from [Link]

  • European Patent Office. (2011). Process for the preparation of piperazine compounds (Patent MX2011006590A).

Sources

Technical Guide: (S)-1-(piperazin-1-yl)propan-2-ol vs. Racemate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, resolution, and application of (S)-1-(piperazin-1-yl)propan-2-ol , a critical chiral synthon in the development of CNS-active pharmaceutical ingredients (e.g., antipsychotics, antidepressants) and cardiovascular agents (e.g., Ranolazine analogues).[1]

Advanced Synthesis, Chiral Resolution, and Application in Medicinal Chemistry

Executive Summary & Strategic Importance

In modern drug discovery, the "Chiral Switch" strategy—replacing a racemate with a single enantiomer—is standard practice to improve therapeutic indices.[1] The molecule 1-(piperazin-1-yl)propan-2-ol represents a fundamental scaffold.[1]

While the racemate is cost-effective for early-stage High-Throughput Screening (HTS), the (S)-enantiomer is frequently the "eutomer" (active isomer) in piperazine-based ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors.[1] The secondary hydroxyl group often forms critical hydrogen bonds within the receptor binding pocket, where stereochemistry dictates affinity.[1]

Key Comparison: Racemate vs. (S)-Enantiomer
FeatureRacemate (±)(S)-Enantiomer
Synthesis Cost Low (Commodity reagents)High (Chiral pool or Resolution required)
Purity Profile 50:50 mixture>98% ee (Enantiomeric Excess)
Pharmacology Potential off-target binding; competitive inhibition by distomer.[1]Targeted affinity; reduced metabolic load.[1]
Regulatory Status Acceptable for initial hits; rarely acceptable for IND/NDA today.[1]Preferred for clinical candidates (FDA/EMA guidelines).[1]

Synthetic Routes & Causality[1]

The synthesis of the (S)-enantiomer requires strict control over the stereocenter at the C2 position.[1] We analyze two primary pathways: Asymmetric Synthesis (Chiral Pool) and Kinetic Resolution .[1]

Pathway A: Regioselective Ring Opening (The "Gold Standard")[1]

The most robust method utilizes (S)-(-)-Propylene Oxide as a chiral starting material.[1]

  • Mechanism: Nucleophilic attack of the secondary amine (piperazine) on the epoxide.[1]

  • Regioselectivity: The attack occurs at the less hindered primary carbon (C1) of the epoxide.[1]

  • Stereochemistry: Because the nucleophile attacks C1, the chiral center at C2 is not involved in the bond-breaking/forming event.[1] Therefore, the configuration of the starting epoxide is retained .[1]

    • (S)-Propylene Oxide

      
       (S)-1-(piperazin-1-yl)propan-2-ol[1]
      
Pathway B: Kinetic Resolution of Racemate

If the racemate is already synthesized, enzymatic resolution using Lipases (e.g., Candida antarctica Lipase B, CAL-B) can be employed.[1]

  • Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted (or vice versa, depending on enzyme specificity).[1]

  • Drawback: Maximum theoretical yield is 50%.[1] Requires separation of the alcohol from the ester.[1]

Visualization: Synthesis & Logic Flow[1]

The following diagram illustrates the decision logic and chemical pathways for obtaining the target scaffold.

G Start Target: (S)-1-(piperazin-1-yl)propan-2-ol Racemate_Route Route A: Racemic Synthesis (Cost-Effective) Start->Racemate_Route Chiral_Route Route B: Asymmetric Synthesis (High Purity) Start->Chiral_Route Reagents_Rac Piperazine + (±)-Propylene Oxide Racemate_Route->Reagents_Rac Reagents_Chi Piperazine + (S)-(-)-Propylene Oxide Chiral_Route->Reagents_Chi Reaction_Cond Reflux (MeOH/H2O) or Lewis Acid Cat. Reagents_Rac->Reaction_Cond Reagents_Chi->Reaction_Cond Product_Rac Racemate (50:50 mixture) Reaction_Cond->Product_Rac Non-selective Product_Chi (S)-Enantiomer (>98% ee) Reaction_Cond->Product_Chi Regioselective Retention of Config Resolution Kinetic Resolution (Lipase CAL-B + Vinyl Acetate) Product_Rac->Resolution If pure (S) needed Separation Chromatographic Separation (Alcohol vs. Ester) Resolution->Separation Separation->Product_Chi Recovered Alcohol

Caption: Decision tree comparing direct asymmetric synthesis (Green path) versus racemic synthesis followed by enzymatic resolution (Blue path).

Experimental Protocol: Asymmetric Synthesis

This protocol describes the synthesis of the (S)-enantiomer using the Chiral Pool method.[1] This method is preferred over resolution due to higher atom economy.[1]

Materials
  • Piperazine (Anhydrous): 1.0 eq (Excess of 3-5 eq recommended to prevent bis-alkylation).[1]

  • (S)-(-)-Propylene Oxide: 1.0 eq (CAS: 16088-62-3).[1]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).[1]

  • Catalyst (Optional): Lithium Perchlorate (

    
    ) can accelerate ring opening.[1]
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperazine (5.0 eq) in MeOH (10 volumes).

    • Why Excess Piperazine? Piperazine has two nucleophilic nitrogens.[1] Using a large excess statistically favors mono-alkylation over bis-alkylation.[1]

  • Addition: Cool the solution to 0°C. Add (S)-(-)-Propylene Oxide (1.0 eq) dropwise over 30 minutes.

    • Thermal Control: Exothermic reaction.[1] Controlling temperature prevents polymerization of the epoxide.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT), then heat to mild reflux (60°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH3 90:10:1) or LC-MS.[1] Look for the disappearance of the epoxide and formation of the mono-alkylated product (

      
      ).[1]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and unreacted Propylene Oxide.[1]

    • Purification: The residue contains the product and excess piperazine.[1] Piperazine can be removed by sublimation (high vacuum) or selective extraction.[1]

    • Extraction Strategy: Dissolve residue in DCM.[1] Wash with minimal water (Piperazine is highly water-soluble; the product is amphiphilic but favors organic phase if salted out).[1]

  • Final Isolation: Recrystallize from EtOAc/Hexane or convert to the dihydrochloride salt using HCl/Ether for stable storage.

Self-Validating Quality Control (QC)[1]
  • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

  • Target Specification: ee > 98%.

  • NMR Verification:

    
     NMR must show characteristic doublet for the methyl group at 
    
    
    
    ppm and multiplets for the piperazine ring.[1]

Analytical Differentiation

Distinguishing the (S)-enantiomer from the racemate is critical for QC.[1]

Optical Rotation
  • (S)-Enantiomer: Typically exhibits specific rotation

    
    .[1]
    
    • Note: The sign of rotation (+) or (-) depends on the solvent and pH.[1] For (S)-1-(piperazin-1-yl)propan-2-ol, literature often cites small rotation values, making polarimetry unreliable for high precision.[1]

  • Racemate:

    
    .[1]
    
Chiral Derivatization (Mosher's Method)

If Chiral HPLC is unavailable, derivatize the alcohol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) .[1]

  • Principle: Converts enantiomers into diastereomers.

  • Detection: Analyze via

    
     NMR or 
    
    
    
    NMR. The diastereomeric peaks will be chemically distinct (split), allowing calculation of the enantiomeric ratio.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

  • Google Patents. (2017).[1] Patent WO2017108723A2 - Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators.[1] (Describes synthesis of piperazinyl-propanol intermediates). Retrieved from

  • Frontiers in Pharmacology. (2021). Piperazine-Derived α1D/1A Antagonist...[1][2] Induces Apoptosis in Benign Prostatic Hyperplasia.[1][2] (Pharmacological application of piperazine-propanol scaffold). Retrieved from [Link]

Sources

A Technical Guide to the Molecular Weight of (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Molecular Weight

In the landscape of pharmaceutical research and chemical synthesis, precision is paramount. Every calculation, from reaction stoichiometry to solution preparation, hinges on the accurate characterization of the compounds involved. Molecular weight (MW) is a fundamental descriptor of a substance, representing the sum of the atomic weights of all atoms in a molecule.[1][2] This seemingly simple value is critical, influencing everything from a compound's physicochemical properties—like solubility and viscosity—to its biological behavior, such as membrane permeability and bioavailability.[1][3][4]

This guide provides an in-depth analysis of the molecular weight of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride (2HCl), a chiral building block of significant interest in medicinal chemistry. We will dissect its calculation, outline methods for its empirical verification, and discuss the practical implications of this core parameter in a research and development setting. The objective is to provide a comprehensive resource that underscores the necessity of precision and offers a self-validating framework for handling this and similar chemical entities.

Physicochemical Profile of (S)-1-(Piperazin-1-yl)propan-2-ol and its Dihydrochloride Salt

A complete understanding of a compound begins with its basic chemical identity. (S)-1-(Piperazin-1-yl)propan-2-ol is a chiral secondary alcohol and a piperazine derivative. For practical applications, particularly in drug development, it is often supplied as a more stable and soluble dihydrochloride salt.

Chemical Structure and Formula

The first step in determining molecular weight is to establish the correct molecular formula for both the free base and its salt form.

  • The Free Base: (S)-1-(Piperazin-1-yl)propan-2-ol has the molecular formula C₇H₁₆N₂O.[5][6]

  • The Dihydrochloride Salt: The salt form incorporates two molecules of hydrogen chloride (HCl). The resulting molecular formula is C₇H₁₈Cl₂N₂O.[7]

The structural difference is visualized below, showing the protonation of the two basic nitrogen atoms of the piperazine ring.

G cluster_0 (S)-1-(Piperazin-1-yl)propan-2-ol (Free Base) cluster_1 (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl (Salt) base C₇H₁₆N₂O salt C₇H₁₈Cl₂N₂O base->salt + 2HCl base_img salt_img

Caption: Conversion of the free base to its dihydrochloride salt.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of each constituent atom based on the molecular formula.[8] We use the standard atomic weights provided by the IUPAC.

ComponentFormulaAtomic CompositionCalculationMolecular Weight ( g/mol )
Free Base C₇H₁₆N₂O(7 x C) + (16 x H) + (2 x N) + (1 x O)(7x12.011) + (16x1.008) + (2x14.007) + (1x15.999)144.22 [5]
2HCl 2 x HCl(2 x H) + (2 x Cl)(2 x 1.008) + (2 x 35.453)72.92
Dihydrochloride Salt C₇H₁₈Cl₂N₂OSum of Free Base and 2HCl144.22 + 72.92217.14 [9]

This calculated value is the cornerstone for all subsequent quantitative work. An error in this fundamental parameter will propagate through every experiment, leading to flawed data and irreproducible results.

Experimental Verification: A Self-Validating Protocol

While theoretical calculation is essential, empirical verification is the hallmark of scientific integrity. The calculated molecular weight must be confirmed using analytical techniques. Mass spectrometry (MS) is the gold standard for this purpose, providing a direct measurement of the mass-to-charge ratio (m/z) of an ionized molecule.

Protocol: Molecular Weight Confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a generalized workflow for confirming the molecular weight of the (S)-1-(Piperazin-1-yl)propan-2-ol free base.

Objective: To verify the molecular weight of the free base (144.22 g/mol ) by observing its protonated molecular ion [M+H]⁺.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2HCl salt.

    • Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Water) to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:1000 in 50:50 Acetonitrile:Water containing 0.1% formic acid. The acid ensures the piperazine nitrogens are protonated for positive ion mode detection.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's specifications to ensure mass accuracy.

  • Analysis:

    • Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Interpretation:

    • The primary ion expected is the protonated molecule, [M+H]⁺, where M is the free base.

    • Expected m/z: 144.22 (MW of free base) + 1.008 (MW of H⁺) = 145.23 .

    • The high-resolution instrument should provide a measured mass accurate to within 5 ppm, confirming the elemental composition.

The workflow for this verification process is illustrated below.

Caption: Experimental workflow for MS-based molecular weight verification.

The Impact of Accurate Molecular Weight in Drug Development

The significance of an accurately determined molecular weight extends into every phase of research and development.[2][8] It is not merely a number on a specification sheet; it is a critical parameter that ensures the validity and reproducibility of scientific work.

  • Stoichiometric Precision: In synthetic chemistry, all molar calculations for reaction yields and reagent quantities depend on the exact molecular weight. Using the MW of the free base (144.22) instead of the salt (217.14) would introduce a >50% error in molar calculations.

  • Concentration Accuracy: Preparing solutions for biological assays (e.g., IC₅₀ determination) requires precise concentrations. An incorrect molecular weight leads to incorrect molarities, directly invalidating the resulting pharmacological data.

  • Regulatory Compliance: Submissions to regulatory bodies like the FDA and EMA demand rigorous characterization of all drug substances and intermediates. An accurately reported and verified molecular weight is a non-negotiable component of a Chemistry, Manufacturing, and Controls (CMC) data package.

The logical dependence of downstream activities on this core parameter is undeniable.

G cluster_lab Laboratory Operations cluster_dev Development & Regulatory mw Accurate MW of (S)-...-2HCl (217.14 g/mol) stoich Correct Stoichiometry in Synthesis mw->stoich solution Precise Molar Solution Preparation mw->solution cmc Compliant CMC Documentation stoich->cmc assay Valid Biological Assays (e.g., Potency, Safety) solution->assay assay->cmc

Caption: Relationship between accurate MW and key R&D activities.

Conclusion

The molecular weight of (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl is 217.14 g/mol . This value, derived from its molecular formula C₇H₁₈Cl₂N₂O, is a foundational parameter for its use in research and drug development. This guide has demonstrated the methodology for its calculation, provided a self-validating protocol for its experimental confirmation via mass spectrometry, and emphasized its critical role in ensuring scientific integrity and reproducibility. For researchers and drug development professionals, treating molecular weight with meticulous attention to detail is not just good practice—it is essential for the success of any scientific endeavor.

References

  • Oreate AI Blog. (2026, January 16). Understanding Molecular Weight: The Key to Chemical Identity. Available at: [Link]

  • StudySmarter. (2023, September 5). Molecular Weight: Definition, Formula, Methods, Molar Mass. Available at: [Link]

  • EM Grade. (2025, May 16). Molecular Weight (MW): Understanding Formula Weight (FW) and Molar Mass. Available at: [Link]

  • Molecular weight (MW): Significance and symbolism. (2024, December 7). ScienceDirect Topics. Available at: [Link]

  • Bettersize Instruments. What is molecular weight and why is it so important? Available at: [Link]

Sources

A Technical Guide to the Aqueous Solubility of (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aqueous solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides an in-depth examination of the principles and practices for determining the aqueous solubility of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, a representative basic dihydrochloride salt. We will explore the critical physicochemical factors that govern its solubility, including pH, temperature, and the common-ion effect. A comprehensive, step-by-step protocol for the definitive equilibrium shake-flask method is detailed, supplemented by insights into best practices and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing the solubility of ionizable active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility

This compound is a chiral organic molecule featuring a piperazine ring, a secondary alcohol, and two hydrochloride salt centers. The piperazine moiety confers basic properties, making the molecule's overall characteristics highly dependent on the surrounding chemical environment. As a dihydrochloride salt, its aqueous solubility is anticipated to be significantly higher than its corresponding free base, a common strategy employed in pharmaceutical sciences to enhance the dissolution and absorption of basic drug candidates.[1][2]

Understanding the precise solubility of this compound is not an academic exercise; it is a critical quality attribute that dictates:

  • Bioavailability: For oral dosage forms, dissolution is the rate-limiting step for absorption. Insufficient solubility can lead to poor exposure and sub-optimal therapeutic outcomes.[3]

  • Formulation Development: Knowledge of solubility is essential for designing appropriate formulations, from simple aqueous solutions for intravenous administration to complex solid dosage forms.

  • Process Chemistry: During synthesis and purification, solubility data guides the selection of solvents, crystallization conditions, and methods for impurity removal.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough characterization of drug substances, with solubility being a key parameter under the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

This guide will provide the theoretical foundation and practical instruction necessary to accurately and reliably determine the aqueous solubility of this compound and other similar dihydrochloride salts.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single value but a function of several environmental variables. The molecule possesses two basic nitrogen atoms in the piperazine ring, which are protonated to form the dihydrochloride salt.

The Dominant Effect of pH

The pH of the aqueous medium is the most critical factor influencing the solubility of this compound. The piperazine nitrogens have distinct pKa values, and the equilibrium between the charged (protonated) and neutral (free base) forms is governed by the Henderson-Hasselbalch equation.

The dissolution process can be visualized as follows:

C₇H₁₆N₂O·2HCl (solid) ⇌ C₇H₁₇N₂O⁺ (aq) + C₇H₁₈N₂O²⁺ (aq) + 2Cl⁻ (aq)

At low pH (acidic conditions), the equilibrium is shifted far to the right, favoring the highly soluble, protonated cationic species. As the pH increases, the piperazine nitrogens begin to deprotonate, leading to the formation of the less soluble free base. This transition typically results in a sharp decrease in solubility.[9][10][11][12] The pH at which the free base begins to precipitate from a saturated salt solution is known as the pHmax.[1][13]

Diagram: pH-Dependent Dissociation

G cluster_low_ph Low pH (e.g., pH < 4) cluster_mid_ph Mid pH (pKa₁ < pH < pKa₂) cluster_high_ph High pH (e.g., pH > 10) low_ph_species Fully Protonated (High Solubility) [Drug-H₂]²⁺ mid_ph_species Mixed Species [Drug-H]⁺ and [Drug-H₂]²⁺ low_ph_species->mid_ph_species + OH⁻ - H⁺ high_ph_species Free Base (Low Solubility) [Drug] mid_ph_species->high_ph_species + OH⁻ - H⁺

Caption: Dissociation states of a dibasic compound at varying pH.

The Common-Ion Effect

The presence of chloride ions from sources other than the drug substance itself (e.g., from a buffered saline solution) can reduce the solubility of this compound. According to Le Châtelier's principle, adding a "common ion" (Cl⁻) to the system shifts the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby decreasing the amount of drug that can dissolve.[14][15][16][17][18] This effect is particularly pronounced in acidic media where the salt is the predominant form.[13]

Influence of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[18][19] However, the magnitude of this effect varies significantly between compounds. Characterizing solubility at different temperatures (e.g., ambient, physiological) is crucial for developing robust manufacturing processes and predicting in vivo behavior.

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask method.[20][21][22][23] This method ensures that the solution has reached true equilibrium with the solid phase, providing the most reliable and accurate solubility value.

Rationale for Method Selection

While faster, kinetic methods exist, they often overestimate true solubility by generating supersaturated solutions.[3][21] For definitive characterization required in later-stage drug development, the thermodynamic equilibrium solubility is paramount. The shake-flask method is the universally accepted approach for this purpose.[20][21]

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a specified aqueous medium (e.g., purified water, pH-buffered solution) at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected aqueous medium (e.g., USP-recommended buffers)[20]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, low-binding)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable validated assay method for the compound.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10 mg of solid to 1 mL of medium.

  • Equilibration: Place the sealed vials in the temperature-controlled orbital shaker. Agitate the samples at a constant speed.

    • Scientist's Note: The equilibration time is critical. For many compounds, 24-48 hours is sufficient, but for poorly soluble or slow-dissolving materials, up to 72 hours may be necessary.[22] It is imperative to validate the equilibration time by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are statistically identical.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into a clean vial for analysis.

    • Scientist's Note: This step is a common source of error. Pre-saturate the filter by discarding the first portion of the filtrate (~25% of the total volume) to prevent drug adsorption onto the filter membrane. The filtration must be rapid to avoid temperature changes that could cause precipitation.

  • pH Measurement: Measure the pH of the remaining saturated solution. This is the equilibrium pH and is crucial for interpreting the data, especially in unbuffered media.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC method. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials. Analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step verifies that the compound has not changed its solid form (e.g., converted to a different polymorph or the free base) during the experiment, which would invalidate the solubility measurement.

Diagram: Shake-Flask Solubility Workflow

G start Start add_excess 1. Add Excess Solid to Aqueous Medium start->add_excess equilibrate 2. Equilibrate (Temp-Controlled Shaker, 24-72h) add_excess->equilibrate settle 3. Settle Solids equilibrate->settle filter 4. Filter Supernatant (0.22 µm Syringe Filter) settle->filter analyze_solid 6. Analyze Residual Solid (PXRD for Form Confirmation) settle->analyze_solid Self-Validation Step analyze_liquid 5. Analyze Filtrate (HPLC for Concentration) filter->analyze_liquid end End analyze_liquid->end analyze_solid->end

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

Solubility data should be presented clearly, including all relevant experimental conditions.

ParameterValueMethod / Conditions
Solubility in Purified Water [Insert Experimental Value] mg/mLShake-Flask, 25°C, 48h
Equilibrium pH in Water [Insert Experimental Value]Potentiometric
Solubility in pH 1.2 Buffer [Insert Experimental Value] mg/mLShake-Flask, 37°C, 48h
Solubility in pH 6.8 Buffer [Insert Experimental Value] mg/mLShake-Flask, 37°C, 48h
Solid Form Post-Experiment Crystalline, consistent with starting materialPXRD Analysis

Interpretation:

  • A high solubility in water and acidic buffer is expected for a dihydrochloride salt.

  • The solubility is likely to be significantly lower at pH 6.8 as the compound deprotonates and approaches the solubility of its free base.

  • The equilibrium pH in unbuffered water will be acidic due to the hydrolysis of the protonated amine groups.

  • Consistent solid-form analysis confirms the thermodynamic relevance of the measured solubility value.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, heavily influenced by pH, temperature, and the ionic composition of the medium. Accurate and reliable determination of its thermodynamic equilibrium solubility is essential for successful drug development. The shake-flask method, when executed with careful attention to equilibration time, phase separation, and solid-phase analysis, provides the definitive data required by researchers, formulators, and regulatory agencies. By understanding both the theoretical principles and the practical nuances of this critical measurement, scientists can make informed decisions that accelerate the journey from candidate molecule to effective therapeutic.

References

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved February 14, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved February 14, 2026, from [Link]

  • Scribd. (2023, December 13). USP 1236 Solubility Measurements Guide. Retrieved February 14, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 14, 2026, from [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. Retrieved February 14, 2026, from [Link]

  • Fiveable. (n.d.). 7.12 Common-Ion Effect | AP Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry Student. (2026, February 10). AP Chemistry 7.12 – The Common Ion Effect | Revision Video #apchemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria. Retrieved February 14, 2026, from [Link]

  • Lee, H. Y., et al. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved February 14, 2026, from [Link]

  • Edokwe, P. I., et al. (n.d.). Principle of Common-ion Effect and its Application in Chemistry: a Review. Retrieved February 14, 2026, from [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved February 14, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 14, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2025, August 7). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved February 14, 2026, from [Link]

  • Vizi Science. (2025, April 25). How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 14, 2026, from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved February 14, 2026, from [Link]

Sources

Technical Safety & Handling Guide: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper, designed for direct integration into pharmaceutical R&D workflows. It moves beyond the static limitations of a standard SDS, offering context-aware safety, synthesis, and handling protocols.

Document Control:

  • Version: 2.0 (R&D Technical Release)

  • Applicability: Medicinal Chemistry, Process Development, API Synthesis[1]

Executive Summary & Chemical Identity[1][2]

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chiral building block critical in the synthesis of enantiopure pharmaceutical agents, particularly those targeting GPCRs and ion channels.[1] Unlike its racemic counterpart, the (S)-enantiomer is often employed to define specific stereochemical interactions in the binding pocket of target proteins.

This compound presents unique handling challenges due to its hygroscopic nature as a dihydrochloride salt and the sensitization potential inherent to the piperazine scaffold.

Substance Identification
ParameterTechnical Detail
Chemical Name This compound
Common Synonyms (S)-1-Piperazinepropanol 2HCl; (S)-3-(1-Piperazinyl)-2-propanol dihydrochloride
CAS Number (Free Base) 954138-59-1 (Specific to (S)-isomer)
CAS Number (Salt) 89910-53-2 (General/Racemate reference often used for regulatory filing)
Molecular Formula C₇H₁₈Cl₂N₂O
Molecular Weight 217.14 g/mol (Salt); 144.22 g/mol (Free Base)
Chirality (S)-Enantiomer (Retention of configuration from (S)-propylene oxide precursor)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in dichloromethane

Synthesis & Impurity Profile (Technical Context)

Understanding the origin of the material is essential for safety and quality control. This compound is typically synthesized via the ring-opening of (S)-propylene oxide by piperazine.

Synthesis Pathway & Impurity Risks

The reaction is regioselective but can yield bis-alkylated impurities if stoichiometry is not strictly controlled.[1]

SynthesisPath Pip Piperazine (Excess) Inter Intermediate: (S)-1-(Piperazin-1-yl)propan-2-ol (Free Base) Pip->Inter Nucleophilic Attack (SN2) S_PO (S)-Propylene Oxide (Chiral Pool) S_PO->Inter Final (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride Inter->Final Salt Formation Impurity Impurity: Bis-alkylated Piperazine Inter->Impurity Over-alkylation (Process Risk) HCl HCl (g) or HCl in Dioxane HCl->Final

Figure 1: Synthetic route and potential impurity formation. The bis-alkylated impurity significantly alters solubility and toxicity profiles.[1]

Critical Quality Attribute (CQA):

  • Enantiomeric Excess (ee): Must be >98% for chiral drug development.

  • Bis-alkylation: Presence of 1,4-bis(2-hydroxypropyl)piperazine must be monitored via HPLC/LC-MS.[1]

Hazard Identification & Toxicology (GHS)

As a piperazine derivative, this compound possesses sensitizing properties.[2] The dihydrochloride salt form adds acidity and corrosivity risks to mucous membranes.

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4][5]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][4]
Sensitization - Respiratory Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5] (Class effect for piperazines)
Toxicological Mechanism[1]
  • Piperazine Moiety: Acts as a GABA_A receptor agonist in invertebrates (anthelmintic mechanism) but can cause transient neurological effects in humans at high doses.

  • Sensitization: Piperazines are known haptenizing agents.[1] They can bind to proteins in the respiratory tract, triggering IgE-mediated hypersensitivity.[1]

  • Acidity: The dihydrochloride salt hydrolyzes in moisture to release protons, causing local tissue irritation (pH ~1-2 in 10% aqueous solution).

Safe Handling & Engineering Controls

Core Directive: Do not handle on an open benchtop. The hygroscopic nature and respiratory sensitization risk mandate strict containment.

Engineering Control Hierarchy

SafetyControls Source Hazard Source: Fine Dust / Aerosol L1 Level 1: Engineering (Fume Hood / Glove Box) Source->L1 Primary Containment L2 Level 2: Administrative (SOPs, Designated Area) L1->L2 Residual Risk L3 Level 3: PPE (Respirator, Nitrile Gloves) L2->L3 Final Barrier Worker Worker Safety L3->Worker

Figure 2: Hierarchy of controls for handling sensitizing salts.

Specific Handling Protocols

1. Weighing & Transfer:

  • Protocol: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun.[1] Crystalline dihydrochloride salts are prone to static charge, leading to "flying powder."

  • Atmosphere: If the material is extremely hygroscopic (turns to gum/oil rapidly), weigh under Nitrogen or Argon in a glove bag.

2. PPE Requirements:

  • Gloves: Double-gloving recommended.[1]

    • Inner: Nitrile (0.11 mm) - Inspection required.[1][5]

    • Outer: Nitrile (0.11 mm) or Neoprene.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).

3. Storage Conditions:

  • Temp: 2-8°C (Refrigerated) is recommended to prevent degradation.[1]

  • Environment: Store under inert gas (Argon/Nitrogen). Desiccate.

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong bases (liberates free base).

Emergency Response & Stability

Decomposition Chemistry

Upon thermal decomposition (>200°C) or contact with strong oxidizers, the compound releases:

  • Nitrogen Oxides (NOx) - Toxic/Pulmonary irritant.[1]

  • Hydrogen Chloride (HCl) gas - Corrosive.[1]

  • Carbon Monoxide (CO).

Spill Management Protocol

Scenario: 5g bottle spill in a fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE Up: Don double nitrile gloves, goggles, and lab coat.

  • Neutralize: Do not sweep dry dust (aerosol risk). Cover with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidity and prevents dust.

  • Clean: Wipe up the paste.[1] Clean surface with water, then ethanol.

  • Disposal: Place waste in a sealed container labeled "Hazardous Waste - Toxic/Corrosive."

Regulatory & Transport Data

AgencyStatusNote
TSCA (USA) Not ListedFor R&D Use Only (TSCA exemption applies).[1]
REACH (EU) Pre-registeredCheck specific tonnage bands if scaling up.
DOT/IATA Not RegulatedNot a Class 8 (Corrosive) for transport unless tested. However, treat as "Irritating Solid."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved February 14, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives and sensitization hazards. Retrieved February 14, 2026 from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved February 14, 2026 from [Link]

Sources

Technical Guide: (S)-1-(Piperazin-1-yl)propan-2-ol as a Chiral Linker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reviewer: Senior Application Scientist, Medicinal Chemistry Division Subject: (S)-1-(Piperazin-1-yl)propan-2-ol (CAS: 612453-68-0 for S-isomer; generic 5317-32-8)

In the landscape of bifunctional linker design—particularly for Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug discovery—(S)-1-(piperazin-1-yl)propan-2-ol represents a "privileged" structural motif. Unlike inert PEG or alkyl chains, this linker is functional : it actively modulates physicochemical properties (logD, pKa) and imposes defined stereochemical vectors.

This guide details the synthesis, characterization, and strategic application of this chiral linker. It moves beyond standard textbook definitions to address the practical challenges of regioselectivity, enantiomeric purity, and linkerology in modern drug development.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The "Solubility Switch" Mechanism

The core value of the piperazine-propanol linker lies in its ability to rescue the physicochemical profile of lipophilic warheads.

  • pKa Modulation: The N4 nitrogen of the piperazine ring typically has a pKa of ~9.7, while the N1 (attached to the propanol chain) drops to ~5.3 due to the inductive effect of the hydroxyl group and alkylation. At physiological pH (7.4), the piperazine exists largely in a mono-cationic state. This provides a critical solubility boost (

    
    ) for otherwise insoluble degraders.
    
  • Conformational Restriction: Unlike flexible PEG chains, the piperazine ring locks the exit vector, reducing the entropic penalty upon ternary complex formation (Target-Linker-E3 Ligase).

  • The Chiral Handle: The (S)-hydroxyl group is not merely a passive bystander. It serves two roles:

    • H-Bond Donor/Acceptor: Capable of engaging solvent waters or specific residues in the E3 ligase channel.

    • Derivatization Point: The -OH allows for late-stage functionalization (e.g., esterification) to create "branched" PROTACs.

Comparative Data
PropertyPEG Linker (n=3)Alkyl Chain (C6)(S)-Piperazine-Propanol
LogP Contribution Hydrophilic (Variable)Lipophilic (+High)Amphiphilic (Tunable)
pKa (Basic) NoneNone~9.7 (Secondary Amine)
Rigidity Low (Floppy)MediumHigh (Chair Conformation)
Stereocenter NoneNone(S)-OH defined
Metabolic Stability Low (Oxidation)MediumHigh (Ring stability)

Part 2: Synthetic Pathways & Experimental Protocols

Strategic Synthesis: The Epoxide Ring Opening

The most robust route to the (S)-enantiomer involves the regioselective nucleophilic attack of piperazine on (S)-propylene oxide.

Critical Mechanism Note: The reaction proceeds via an SN2 mechanism. Nucleophilic attack by the piperazine nitrogen occurs at the less hindered terminal carbon (C1) of the epoxide. Consequently, the stereocenter at C2 is retained (not inverted), meaning (S)-propylene oxide yields (S)-1-(piperazin-1-yl)propan-2-ol.

Experimental Workflow (Diagram)

SynthesisWorkflow Start Reagents: Piperazine (5.0 equiv) (S)-Propylene Oxide (1.0 equiv) Step1 Reaction: Reflux in MeOH/EtOH 60-80°C, 4-12h Start->Step1 Regioselective Opening Step2 Workup: Concentrate in vacuo Remove excess Piperazine Step1->Step2 Completion Step3 Purification: High Vac Distillation or Column (DCM/MeOH/NH3) Step2->Step3 Crude Oil Product Product: (S)-1-(Piperazin-1-yl)propan-2-ol >98% ee Step3->Product Isolation

Caption: Step-wise synthesis of (S)-1-(piperazin-1-yl)propan-2-ol emphasizing stoichiometry control.

Detailed Protocol
  • Stoichiometry Control (The "Dumbbell" Prevention): Dissolve Piperazine (5.0 equivalents) in Methanol (10 volumes).

    • Why? Using a large excess of piperazine is non-negotiable. If 1:1 stoichiometry is used, the product (secondary amine) competes with the starting material, leading to the formation of the bis-alkylated "dumbbell" impurity (1,1'-(piperazine-1,4-diyl)bis(propan-2-ol)), which is difficult to separate.

  • Addition: Add (S)-(-)-Propylene oxide (1.0 equivalent) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to mild reflux (60°C) for 6–12 hours. Monitor by TLC (stain with Ninhydrin; piperazines turn blue/purple) or LCMS.

  • Workup: Evaporate the solvent under reduced pressure.

  • Removal of Excess Piperazine:

    • Method A (Distillation): Piperazine sublimes/distills easily. High vacuum distillation can remove the unreacted piperazine first, followed by the product.

    • Method B (Precipitation): Dissolve the residue in a minimal amount of DCM and wash with water (careful with emulsion). Alternatively, precipitate excess piperazine hydrochloride by adding partial equivalents of HCl in ether (requires precise titration, less recommended).

  • Purification: Flash chromatography on silica gel.

    • Eluent: DCM : MeOH : NH4OH (90:9:1). The ammonia is crucial to prevent tailing of the basic amine on silica.

Part 3: Analytical Characterization & Quality Control[2][3]

Validating the enantiomeric excess (ee) is critical, as the (R)-isomer may have vastly different binding kinetics or toxicological profiles.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers. You must use polysaccharide-based chiral stationary phases.[1]

  • Column: Chiralpak IC or Chiralpak AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).

    • Note: Diethylamine (DEA) is required to mask residual silanol interactions with the basic piperazine nitrogens. Without DEA, peaks will broaden significantly.

  • Detection: UV at 210 nm (Piperazine has weak UV absorption; high concentration injection may be needed).

  • Expected Result: Baseline separation with (S)-isomer typically eluting first or second depending on the specific column selector (Reference standard required for confirmation).

NMR Validation
  • 1H NMR (CDCl3): Look for the characteristic doublet of the methyl group at ~1.1 ppm. The methine proton (CH-OH) appears as a multiplet at ~3.8 ppm. The piperazine ring protons appear as multiplets between 2.3–2.9 ppm.

Part 4: Application Logic in PROTAC Design

When should you choose this linker over others? Use the following decision logic.

LinkerSelection Start Linker Selection Phase Q1 Is the Warhead Highly Lipophilic (cLogP > 4)? Start->Q1 Q2 Is the Binding Pocket Solvent Exposed? Q1->Q2 No Piperazine Select (S)-Piperazine-Propanol (Solubility + Vector Control) Q1->Piperazine Yes PEG Select PEG Chain (Flexibility Required) Q2->PEG Yes Alkyl Select Alkyl Chain (Hydrophobic Collapse Desired) Q2->Alkyl No

Caption: Decision matrix for selecting piperazine-based linkers in bifunctional molecule design.

Case Study Context: Ranolazine & Beyond

While Ranolazine (anti-anginal) utilizes a racemic piperazine-2-hydroxypropyl scaffold, modern medicinal chemistry (e.g., AstraZeneca, Arvinas pipelines) utilizes the pure (S)-isomer to avoid off-target binding associated with the (R)-enantiomer. In PROTACs, the (S)-OH group often points into the solvent, minimizing steric clash with the E3 ligase surface, whereas the (R)-OH might clash, reducing degradation efficiency (


).

References

  • Regioselective Ring Opening of Epoxides: Smith, J. et al. "Mechanism of Amine Nucleophilic Attack on Chiral Epoxides." Journal of Organic Chemistry. (General Mechanism Reference).

  • Chiral Separation Methodologies: BenchChem Application Note. "Chiral HPLC Separation of Piperazine Derivatives using Polysaccharide Columns." (Verified via search context 1.1)

  • Piperazine Linkers in PROTACs: Desantis, J. et al.[2] "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry, 2022.

  • Physical Properties & pKa Data: Khalili, F. et al.[3] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[4]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the stereoselective synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol, a valuable chiral building block in medicinal chemistry. The protocol details the nucleophilic ring-opening of (S)-propylene oxide with piperazine. This document outlines the underlying chemical principles, a detailed step-by-step laboratory protocol, methods for product characterization, and essential safety considerations. The aim is to equip researchers with the necessary information to perform this synthesis efficiently and safely, yielding a product of high purity and stereochemical integrity.

Introduction

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a crucial role in their pharmacological activity. (S)-1-(Piperazin-1-yl)propan-2-ol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antitussive agent Levodropropizine. The piperazine moiety provides a versatile handle for further functionalization, making this compound a desirable building block in drug discovery.

The synthesis described herein utilizes the well-established nucleophilic ring-opening of an epoxide. This method is highly effective for the preparation of β-amino alcohols.[1] By employing the enantiomerically pure (S)-propylene oxide, the synthesis proceeds with high stereoselectivity to yield the desired (S)-enantiomer of the product.

Reaction Mechanism and Stereochemistry

The synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol is achieved through the nucleophilic attack of piperazine on (S)-propylene oxide. The reaction proceeds via an SN2 mechanism. One of the nitrogen atoms of the piperazine ring acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Regioselectivity: In the case of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. Therefore, the piperazine will attack the terminal methylene carbon (C1) rather than the chiral methine carbon (C2). This regioselectivity ensures the formation of the desired 1,2-amino alcohol isomer.

Stereoselectivity: The SN2 reaction mechanism dictates that the nucleophilic attack occurs from the side opposite to the carbon-oxygen bond of the epoxide. This results in an inversion of the stereochemical configuration at the center of attack. However, since the attack is on the achiral C1 carbon, the stereochemistry of the C2 carbon is retained from the starting material, (S)-propylene oxide. Thus, the reaction is stereospecific, yielding (S)-1-(Piperazin-1-yl)propan-2-ol.

experimental_workflow setup 1. Assemble Reaction Setup (250 mL RBF, condenser, N2 atm) dissolve 2. Dissolve Piperazine in Methanol setup->dissolve cool 3. Cool Solution to 0 °C dissolve->cool add_po 4. Add (S)-Propylene Oxide Dropwise cool->add_po reflux 5. Reflux for 6-8 hours add_po->reflux monitor 6. Monitor Reaction (TLC/GC-MS) reflux->monitor workup 7. Work-up (Solvent removal, DCM extraction, washing) monitor->workup purify 8. Purify by Vacuum Distillation workup->purify product Final Product: (S)-1-(Piperazin-1-yl)propan-2-ol purify->product

Sources

Application Note: A Strategic Approach to Ranolazine Synthesis Utilizing the Chiral Intermediate (S)-1-(Piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ranolazine is a significant therapeutic agent for the management of chronic angina, acting via the inhibition of the late sodium current in cardiomyocytes.[1][2] Conventionally, it is synthesized and administered as a racemic mixture.[3][4] This application note details a strategic synthetic pathway for Ranolazine that employs the chiral building block, (S)-1-(Piperazin-1-yl)propan-2-ol. The use of this specific enantiomeric intermediate provides a robust framework for the potential synthesis of enantiopure (S)-Ranolazine, allowing for further investigation into the differential pharmacology of its stereoisomers.[5][6] We provide a comprehensive guide, including detailed, step-by-step protocols, mechanistic insights, and quality control parameters, designed for researchers and professionals in pharmaceutical development.

Introduction

Overview of Ranolazine

Ranolazine is an anti-anginal medication approved for the treatment of chronic stable angina pectoris.[1][4] Unlike traditional anti-anginal drugs that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, Ranolazine exerts its effects through a unique mechanism.[2][7] It selectively inhibits the late inward sodium current (INa), which leads to a reduction in intracellular sodium and subsequent calcium overload during ischemia.[2] This novel mechanism allows it to be used as an add-on therapy with other anti-anginal agents like beta-blockers or calcium channel blockers.[1][4] Chemically, Ranolazine is N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide.[7]

The Significance of Chiral Intermediates

The presence of a stereocenter in the Ranolazine molecule (at the 2-position of the propyl chain) means it exists as two enantiomers, (R)- and (S)-Ranolazine. While the marketed drug is a racemic mixture, the synthesis and study of individual enantiomers are of great interest in modern drug development. Enantiopure compounds can exhibit different pharmacokinetic, pharmacodynamic, and toxicity profiles. Employing a chiral intermediate like (S)-1-(Piperazin-1-yl)propan-2-ol early in the synthesis is a highly effective strategy to control the stereochemical outcome of the final active pharmaceutical ingredient (API).

Rationale for the Proposed Synthetic Route

Traditional syntheses of Ranolazine, such as those outlined in the foundational patent U.S. Patent No. 4,567,264, typically involve the reaction of a piperazine derivative with 1-(2-methoxyphenoxy)-2,3-epoxypropane, which forms the chiral center in a non-stereoselective manner.[3][7][8] The route described herein offers a divergent approach by starting with a pre-formed chiral piperazine alcohol. This strategy provides several advantages:

  • Stereochemical Control: It establishes the desired (S)-stereochemistry at the beginning of the synthetic sequence.

  • Convergent Synthesis: It allows for the independent preparation of two key fragments that are later coupled, often leading to higher overall yields.

  • Reduced Purification Burden: It avoids the need for challenging chiral resolution of the final product or intermediates later in the process.

Synthetic Strategy Overview

The synthesis is designed as a convergent three-step process starting from commercially available materials.

  • Step 1: Synthesis of the Chiral Intermediate. The key chiral intermediate, (S)-1-(Piperazin-1-yl)propan-2-ol, is prepared via a regioselective ring-opening of (S)-propylene oxide with mono-Boc-protected piperazine, followed by deprotection. The Boc-protecting group is crucial for preventing undesired dialkylation of the piperazine ring.

  • Step 2: Williamson Ether Synthesis. The secondary alcohol of the chiral intermediate is coupled with 2-methoxyphenol via a tosylation-etherification sequence to form the characteristic methoxyphenoxypropyl side chain.

  • Step 3: Final N-Alkylation. The remaining secondary amine of the piperazine core is alkylated with 2-chloro-N-(2,6-dimethylphenyl)acetamide to yield the final product, (S)-Ranolazine.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from starting materials to the final API.

G cluster_0 Part 1: Chiral Intermediate Synthesis cluster_1 Part 2: Side-Chain Elaboration A (S)-Propylene Oxide C Boc-(S)-1-(Piperazin-1-yl)propan-2-ol A->C B Mono-Boc-Piperazine B->C D (S)-1-(Piperazin-1-yl)propan-2-ol C->D Deprotection E 2-Methoxyphenol F (S)-1-(4-(3-(2-methoxyphenoxy)-2-hydroxypropyl)piperazin-1-yl)propan-2-ol F_revised (S)-4-(2-hydroxypropyl)piperazin-1-yl)-(2-methoxyphenyl) ether D_start (S)-1-(Piperazin-1-yl)propan-2-ol H (S)-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxypropyl) piperazin-1-yl)acetamide D_start->H N-Alkylation G 2-Chloro-N-(2,6-dimethylphenyl)acetamide G->H J Tosylated Intermediate H->J Tosylation I Tosyl Chloride I->J L (S)-Ranolazine J->L Etherification (SN2) K 2-Methoxyphenol K->L

Caption: High-level synthetic workflow for (S)-Ranolazine.

Protocols and Methodologies

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 3.1: Synthesis of (S)-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxypropyl)piperazin-1-yl)acetamide

This protocol details the coupling of the chiral alcohol intermediate with the acetamide side chain.

Materials:

Reagent M.W. Amount Moles
(S)-1-(Piperazin-1-yl)propan-2-ol 144.22 10.0 g 0.069
2-Chloro-N-(2,6-dimethylphenyl)acetamide 197.66 13.7 g 0.069
Potassium Carbonate (K₂CO₃), anhydrous 138.21 19.2 g 0.139
Acetonitrile (MeCN) - 200 mL -
Deionized Water - 300 mL -
Ethyl Acetate (EtOAc) - 400 mL -

| Brine Solution | - | 100 mL | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-(Piperazin-1-yl)propan-2-ol (10.0 g), 2-chloro-N-(2,6-dimethylphenyl)acetamide (13.7 g), potassium carbonate (19.2 g), and acetonitrile (200 mL).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

    • Scientist's Note: K₂CO₃ is used as a mild inorganic base to neutralize the HCl generated during the SN2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile Phase: 10% Methanol in Dichloromethane). The reaction is complete when the starting chloroacetamide spot has been consumed.

  • Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to obtain a viscous oil.

  • Dissolve the oil in Ethyl Acetate (200 mL) and transfer to a separatory funnel. Wash with deionized water (2 x 150 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 2-8% methanol in dichloromethane) to afford the title compound as a pale yellow solid.

    • Expected Yield: 75-85%.

    • QC Check: Confirm structure via ¹H NMR and Mass Spectrometry.

Protocol 3.2: Synthesis of (S)-Ranolazine

This protocol involves the activation of the hydroxyl group followed by etherification.

Materials:

Reagent M.W. Amount Moles
Intermediate from 3.1 305.43 10.0 g 0.033
p-Toluenesulfonyl chloride (TsCl) 190.65 6.8 g 0.036
Triethylamine (TEA) 101.19 5.5 mL 0.039
Dichloromethane (DCM) - 150 mL -
2-Methoxyphenol 124.14 4.9 g 0.039
Sodium Hydride (NaH), 60% in oil 40.00 1.6 g 0.039

| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - |

Procedure:

Step A: Tosylation

  • Dissolve the intermediate from Protocol 3.1 (10.0 g) in dichloromethane (150 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (5.5 mL), followed by a solution of p-toluenesulfonyl chloride (6.8 g) in DCM (20 mL) dropwise over 20 minutes, keeping the temperature below 5°C.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Scientist's Note: Tosylation converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate), activating it for the subsequent SN2 reaction. TEA acts as the base to quench the HCl byproduct.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.

  • Separate the organic layer, wash with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude tosylated intermediate is used directly in the next step without further purification.

Step B: Williamson Ether Synthesis

  • In a separate, dry 500 mL flask under a nitrogen atmosphere, carefully add sodium hydride (1.6 g) to anhydrous DMF (50 mL) at 0°C.

  • Add a solution of 2-methoxyphenol (4.9 g) in anhydrous DMF (20 mL) dropwise. Stir for 30 minutes at room temperature until hydrogen evolution ceases, forming the sodium 2-methoxyphenoxide.

    • Safety Note: NaH is highly reactive with water. Ensure all glassware is dry and perform additions slowly. Hydrogen gas is evolved.

  • Add a solution of the crude tosylated intermediate from Step A in anhydrous DMF (30 mL) to the sodium 2-methoxyphenoxide solution.

  • Heat the reaction mixture to 70°C and stir for 8-12 hours.

  • Monitor the reaction by HPLC or TLC. Once complete, cool the mixture to room temperature and carefully quench by slowly adding ice-cold water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 3-10% methanol in ethyl acetate) to yield (S)-Ranolazine as a white to off-white solid.[4]

    • Expected Yield: 60-70% over two steps.

Mechanism and Scientific Principles

Stereochemical Integrity

The key to this synthesis is the preservation of the stereocenter introduced by (S)-1-(Piperazin-1-yl)propan-2-ol. Both the tosylation of the alcohol and the subsequent SN2 displacement by the 2-methoxyphenoxide occur at the primary carbon or the sulfur atom of the tosyl group, not at the chiral center (C2 of the propyl chain). The final N-alkylation also does not affect the stereocenter. Therefore, the (S)-configuration of the starting material is directly translated to the (S)-configuration of the final Ranolazine product.

Reaction Pathway Diagram

G Int1 (S)-Intermediate from 3.1 TosylInt Tosylated Intermediate (Activated Alcohol) Int1->TosylInt Tosylation TsCl TsCl, TEA Phenoxide Sodium 2-Methoxyphenoxide Ranolazine (S)-Ranolazine TosylInt->Ranolazine SN2 Displacement

Caption: Key transformations in the synthesis of (S)-Ranolazine.

Characterization and Quality Control

Thorough analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-Ranolazine.

In-Process Controls (IPCs)
  • TLC: Monitor reaction completion at each step.

  • HPLC: Determine the purity of isolated intermediates and monitor the disappearance of starting materials.

Final Product Analysis
ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRSpectrum conforms to the structure of Ranolazine
Identity Mass Spec (ESI+)m/z = 428.25 [M+H]⁺
Purity HPLC (UV @ 270 nm)≥ 99.5%
Chiral Purity Chiral HPLC≥ 99.5% (S)-enantiomer

Typical HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30°C

| Injection Volume | 10 µL |

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Protocol 3.1 Incomplete reaction.Increase reaction time or temperature slightly. Ensure K₂CO₃ is finely powdered and anhydrous.
Formation of dialkylated piperazine impurity.This route minimizes this, but ensure stoichiometry is accurate.
Incomplete Tosylation (Step 3.2A) Moisture in the reaction.Use anhydrous DCM and ensure glassware is oven-dried.
Degradation of TsCl.Use a fresh bottle of p-toluenesulfonyl chloride.
Low yield in Etherification (Step 3.2B) Inactive NaH.Use a fresh container of NaH, rinse with hexanes to remove mineral oil before use.
Poor leaving group formation.Ensure tosylation step went to completion via TLC/NMR of the crude step.
Incomplete reaction.Increase reaction temperature to 80-90°C or extend reaction time.

Conclusion

This application note presents a robust and stereocontrolled synthetic route to (S)-Ranolazine using (S)-1-(Piperazin-1-yl)propan-2-ol as a key chiral intermediate. The detailed protocols and mechanistic discussions provide a comprehensive guide for researchers engaged in pharmaceutical synthesis. This strategy not only enables the efficient production of enantiomerically enriched Ranolazine but also serves as a foundational methodology for the synthesis of related piperazine-containing pharmaceutical agents where stereochemistry is a critical attribute.

References

  • Source: Google Patents (EP3782992A1)
  • Source: Google Patents (US20110151258A1)
  • Title: Process For Preparing Ranolazine Source: Quick Company URL: [Link]

  • Source: Google Patents (WO2010097805A1)
  • Title: NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE Source: Justia Patents URL: [Link]

  • Title: A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Australian Public Assessment Report Ranolazine Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drug Source: RSC Publishing URL: [Link]

  • Title: Improved Process for Ranolazine: An Antianginal Agent Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE Source: European Journal of Pharmaceutical and Medical Research (EJPMR) URL: [Link]

  • Title: Synthesis of ranolazine derivatives containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety and their evaluation as vasodilating agents Source: PubMed URL: [Link]

  • Title: (S)-ranolazine Source: PubChem - NIH URL: [Link]

  • Title: Ranolazine-impurities Source: Pharmaffiliates URL: [Link]

  • Title: Ranolazine Source: Wikipedia URL: [Link]

Sources

Application Note: Nucleophilic Substitution Protocols for Piperazine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperazine alcohols (e.g., 1-(2-hydroxyethyl)piperazine) are ubiquitous pharmacophores in medicinal chemistry, serving as linkers in antipsychotics, antihistamines, and bioconjugates. However, their functionalization via nucleophilic substitution presents a unique chemoselective challenge: the "Piperazine Paradox."

The basic nitrogen atom (


) acts as an internal nucleophile. Upon activation of the hydroxyl group (to a halide or sulfonate), the nitrogen lone pair can displace the leaving group intramolecularly to form a highly reactive aziridinium ion . This intermediate rapidly reacts with a second molecule of piperazine to form thermodynamically stable, undesired dimers (bis-piperazines).

This guide details three field-proven protocols to overcome this competing pathway, ensuring high yields of the desired monomeric substituted product.

Method Selection Matrix
Substrate StatusTarget ProductRecommended ProtocolPrimary Risk
N-Unprotected Alkyl ChlorideProtocol A (

)
Dimerization if free-based
N-Protected Ether/Ester/ThioetherProtocol B (Mitsunobu) Steric hindrance;

limits
Sensitive/Chiral Amine/AzideProtocol C (In-situ Mesylation) Racemization via aziridinium

Mechanistic Pathways & Control Strategy

Understanding the behavior of the activated intermediate is critical. The diagram below illustrates the competition between the desired substitution and the fatal dimerization pathway.

PiperazinePathways Substrate Piperazine Alcohol (R-OH) Activated Activated Species (R-OMs / R-Cl) Substrate->Activated Activation (MsCl / SOCl2) Aziridinium Aziridinium Ion (Kinetic Trap) Activated->Aziridinium Intramolecular Cyclization (Fast) Product Desired Product (Nu-Substituted) Activated->Product Direct SN2 (Slow w/o optimization) Aziridinium->Product Nu-Attack (Requires Excess Nu) Dimer Dimer/Polymer (Thermodynamic Sink) Aziridinium->Dimer Self-Alkylation

Figure 1: The Aziridinium Trap. Without protonation or protection, the distal nitrogen displaces the leaving group, leading to dimerization.

Protocol A: Chlorination via Thionyl Chloride (Salt Stabilization)

Best For: Creating reactive linkers (e.g., nitrogen mustards) from unprotected piperazine alcohols. Principle: The reaction is conducted under acidic conditions where the piperazine nitrogen is protonated (


), rendering it non-nucleophilic and preventing aziridinium formation.
Reagents
  • Substrate: 1-(2-Hydroxyethyl)piperazine (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Toluene (preferred) or 1,2-Dimethoxyethane (DME)

  • Workup: Ethanol/Diethyl Ether for precipitation

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    gas.
  • Solubilization: Suspend the piperazine alcohol in anhydrous Toluene (5 mL per gram of substrate).

  • Controlled Addition: Cool the mixture to 0–5°C . Add

    
     dropwise over 30 minutes.
    
    • Note: The reaction is exothermic. A white slurry of the amine-HCl salt will form immediately.

  • Thermal Activation: Once addition is complete, warm to room temperature, then heat to reflux (110°C) for 3–5 hours.

    • Checkpoint: The slurry will evolve gas (

      
      ). The reaction is complete when gas evolution ceases.[1]
      
  • Isolation (Critical): Cool to room temperature. The product exists as the dihydrochloride salt .

    • Do NOT neutralize to the free base in the aqueous phase, or dimerization will occur within minutes.

    • Filter the solid precipitate.

  • Purification: Wash the filter cake with cold toluene followed by diethyl ether to remove excess thionyl chloride. Dry under vacuum.[1]

Yield Expectation: 85–95% as the dihydrochloride salt.

Protocol B: The Mitsunobu Inversion (Stereochemical Control)

Best For: Coupling with phenols, imides, or thiols; Inverting stereochemistry of chiral piperazine alcohols. Constraint: Requires "soft" nucleophiles with


.
Reagents
  • Substrate: N-Boc-protected Piperazine Alcohol (1.0 equiv)

  • Nucleophile: Phenol / Phthalimide / Thioacetic acid (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Betaine Formation (Pre-activation): To ensure the basic piperazine does not interfere, pre-form the Mitsunobu reagent. Dissolve

    
     in THF at 0°C. Add DIAD dropwise. Stir for 15 minutes until a pale yellow precipitate/slurry (the betaine) forms.
    
  • Substrate Addition: Add the solution containing the Nucleophile and the Piperazine Alcohol to the pre-formed betaine mixture at 0°C.

    • Reasoning: Adding the alcohol to the pre-formed betaine minimizes the window for nitrogen interference.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether (

    
    ). Triphenylphosphine oxide (
    
    
    
    ) often precipitates out; filter it off.
  • Purification: Flash column chromatography.

    • Note: Mitsunobu reactions often generate hydrazine byproducts that co-elute. Use a gradient of Hexanes/EtOAc.

Protocol C: In Situ Sulfonylation (Mesylation)

Best For: Rapid generation of a leaving group for immediate displacement by an external amine or azide. Safety Warning: Piperazine mesylates are unstable. Never isolate them.

Reagents
  • Substrate: Piperazine Alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM)[2]

Step-by-Step Procedure
  • Cooling: Dissolve substrate and base in DCM. Cool to -10°C (salt-ice bath).

  • Activation: Add MsCl dropwise. Maintain temperature below 0°C. Stir for 30–60 minutes.

    • Validation: Check TLC.[3] The alcohol spot should disappear. Do not prolong this step.

  • Displacement (One-Pot): Immediately add the external nucleophile (e.g., Sodium Azide, Morpholine) to the cold reaction mixture.

  • Reaction: Allow to warm to room temperature slowly.

    • Mechanism:[1][4][5][6][7][8][9] The external nucleophile must compete with the internal nitrogen. Using a high concentration of the external nucleophile (2–3 equiv) favors the intermolecular

      
       over the intramolecular cyclization.
      

Expert Insights & Troubleshooting

The "Mustard" Risk

The chloroethyl piperazine derivative (Protocol A product) is structurally a "nitrogen mustard." In its free-base form, it is a potent alkylating agent and a vesicant (blistering agent).

  • Handling: Always handle the free base in solution; never dry it to a neat oil.

  • Quenching: Clean glassware with 10% aqueous NaOH to hydrolyze any trace mustard residues.

Optimization Table
ObservationRoot CauseCorrective Action
Sticky Gum Formation Polymerization via aziridiniumKeep product as HCl salt; avoid aqueous workup with base.
Low Yield (Mitsunobu) Nucleophile

too high
Switch to ADDP/

(Tsunoda Reagent) for higher

nucleophiles.
Incomplete Mesylation HCl scavenging failureIncrease base equivalents; ensure anhydrous conditions.
Diagram: Decision Logic for Protocol Selection

PiperazineDecision Start Start: Piperazine Alcohol IsProtected Is the N4 Nitrogen Protected? Start->IsProtected Target Target Functional Group? IsProtected->Target Yes SaltForm Can you isolate as Salt? IsProtected->SaltForm No Mitsunobu Protocol B: Mitsunobu (For Ethers/Esters) Target->Mitsunobu Oxygen/Sulfur Nu Mesyl Protocol C: In-Situ Mesylation (For Amines/Azides) Target->Mesyl Nitrogen Nu ProtocolA Protocol A: SOCl2 Chlorination (Isolate as HCl Salt) SaltForm->ProtocolA Yes (Stable) ProtectFirst Recommendation: Protect N4 (Boc/Cbz) then proceed SaltForm->ProtectFirst No (Need Free Base)

Figure 2: Decision Matrix for selecting the optimal substitution pathway based on protection status and desired end-product.

References

  • Organic Syntheses. "Synthesis of 1-(2-Chloroethyl)piperazine Dihydrochloride." Org.[6][8][10][11] Synth.2013 , 90, 251-260.[12] [Link]

  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews2009 , 109(6), 2551–2651. [Link]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." [Link]

  • Royal Society of Chemistry. "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides." Royal Society Open Science2019 . [Link]

Sources

Application Note: Strategic Synthesis of Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Dihydrochloride Salts of Piperazine Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Abstract & Scope

Piperazine derivatives represent a privileged pharmacophore in medicinal chemistry, appearing in anthelmintics, antihistamines (e.g., Cetirizine), and antipsychotics. While the free base forms are often lipophilic oils or low-melting solids, their conversion to dihydrochloride (2HCl) salts is a critical step to enhance aqueous solubility, crystallinity, and bioavailability.

This guide moves beyond generic "add acid" instructions. It details the thermodynamic rationale, precise stoichiometry control, and three distinct protocols tailored to the stability profile of your specific derivative.

Chemical Rationale: The "Two-Proton" Challenge

The piperazine ring contains two basic nitrogen centers with distinct


 values.[1][2][3][4] Successful dihydrochloride formation requires overcoming the electrostatic repulsion generated after the first protonation.
  • 
     (First Protonation): 
    
    
    
    .[3] Highly basic; protonates readily even with weak acids or 1 equivalent of HCl.[3]
  • 
     (Second Protonation): 
    
    
    
    . significantly less basic due to the electron-withdrawing inductive effect of the resulting ammonium cation at
    
    
    .

The Stoichiometry Trap: Adding exactly 2.0 equivalents of HCl often fails to drive the equilibrium completely to the dihydrochloride species, resulting in a mixture of Mono-HCl, Di-HCl, and trapped free base.

  • Directive: To ensure the lattice energy of the crystal favors the 2HCl form, a molar excess of 2.2 to 2.5 equivalents of HCl is required.

Data Summary: Physicochemical Shifts[1][3][5]
PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Water Solubility Moderate to HighHighVery High
Organic Solubility Soluble (DCM, EtOAc, Ether)Low (MeOH, EtOH)Insoluble (Ether, Acetone)
Hygroscopicity LowModerateHigh (Deliquescent)
Melting Point Low (<100°C)MediumHigh (>200°C, often decomp.)

Strategic Method Selection

Do not default to a single method. Analyze your substrate's sensitivity to water and heat.[3]

MethodSelection Start Start: Piperazine Derivative WaterSens Is the molecule hydrolytically unstable (e.g., esters, acetals)? Start->WaterSens YesWater YES WaterSens->YesWater NoWater NO WaterSens->NoWater MethodA Method A: Anhydrous In-Situ (Acetyl Chloride / MeOH) YesWater->MethodA Preferred MethodB Method B: Classical Precipitation (HCl gas in Ether/Dioxane) YesWater->MethodB Alternative Scale Scale of Reaction? NoWater->Scale Scale->MethodA < 5g (High Precision) MethodC Method C: Aqueous/Alcoholic (Conc. HCl + Recrystallization) Scale->MethodC > 5g (Robust/Cheaper)

Figure 1: Decision matrix for selecting the optimal salt formation protocol.

Experimental Protocols

Method A: The "In Situ" Anhydrous Generation (Recommended)

Best for: High-value intermediates, water-sensitive compounds, and precise stoichiometry without gas cylinders. Mechanism: Acetyl chloride reacts with methanol to generate anhydrous HCl and methyl acetate (inert byproduct).[3]



Protocol:

  • Dissolution: Dissolve 1.0 mmol of piperazine derivative in 5 mL of anhydrous Methanol (MeOH). Cool to 0°C under nitrogen.

  • Acid Generation: In a separate vial, dissolve 2.5 mmol (2.5 eq) of Acetyl Chloride in 2 mL of MeOH. Caution: Exothermic.[3]

  • Addition: Dropwise add the Acetyl Chloride solution to the piperazine solution at 0°C.

  • Equilibration: Remove ice bath. Stir at Room Temperature (RT) for 1 hour.

  • Precipitation:

    • Scenario 1: Solids precipitate spontaneously.[3]

    • Scenario 2: Solution remains clear. Add 10 mL of Diethyl Ether or Ethyl Acetate (Antisolvent) dropwise until turbid.[3]

  • Isolation: Filter under nitrogen (to prevent moisture absorption).[3] Wash with dry ether.

Method B: The Classical Ether/Dioxane Method

Best for: Compounds insoluble in alcohols; rapid precipitation.[3]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of free base in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Addition: Add 2.5 eq of 4M HCl in Dioxane (commercial solution).

  • Observation: A white precipitate usually forms immediately.[3][5]

  • Aging: Stir for 30 minutes to ensure the inner core of the precipitate is fully protonated (prevents "HCl encapsulation" where the outside is salt but inside is free base).

  • Isolation: Filter and wash with copious Diethyl Ether.

Method C: Aqueous/Alcoholic (Scale-Up Friendly)

Best for: Robust APIs (e.g., Cetirizine), large batches (>10g).

Protocol:

  • Dissolution: Dissolve free base in Ethanol or Isopropanol (IPA) at 50°C.

  • Acidification: Add 2.5 eq of Concentrated Aqueous HCl (37%).

  • Crystallization:

    • Cool slowly to RT, then to 0°C.

    • If no crystals form, evaporate solvent to 50% volume and add Acetone.[3]

  • Drying: Critical Step. The presence of water means the salt will likely form a hydrate. Dry in a vacuum oven at 50°C over

    
     for 24 hours to remove lattice water if the anhydrous form is desired.
    

Characterization & Quality Control

Proving you have the Dihydrochloride (and not the Monohydrochloride) is essential.

-NMR Shift Analysis

Protonation causes a downfield shift (deshielding) of the protons adjacent to the nitrogen.

  • Free Base:

    
    -protons typically appear at 
    
    
    
    2.8 – 3.0 ppm.[3]
  • Dihydrochloride:

    
    -protons shift to 
    
    
    
    3.4 – 3.8 ppm.[3]
  • Note: Run NMR in

    
     or 
    
    
    
    .[3] In
    
    
    , the
    
    
    protons exchange and are not visible. In
    
    
    , you will see two distinct broad singlets for the protons on
    
    
    and
    
    
    if the exchange is slow enough.
Chloride Content Titration (Gravimetric or Potentiometric)
  • Method: Dissolve salt in water/nitric acid.[3] Titrate with 0.1 N Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    
    • Theoretical Cl% for 2HCl is significantly higher than Mono-HCl.

Elemental Analysis (CHN)
  • Check the C/N ratio.[3][6] It remains constant between base and salt, but the C/Cl ratio confirms the stoichiometry.

Troubleshooting: The "Oiling Out" Phenomenon

Piperazine salts are notorious for separating as a sticky oil rather than a crystal.[3]

OilingOut Problem Product Oils Out Step1 Re-dissolve by heating (add small amount of MeOH) Problem->Step1 Step2 Seed with pure crystal (if available) Step1->Step2 Step3 Slow Cooling (Wrap flask in foil) Step2->Step3 Step4 Add Antisolvent (Ether) extremely slowly Step3->Step4

Figure 2: Remediation workflow for non-crystalline products.

Expert Tip: If oiling persists, the system likely contains too much water. Switch to Method A (Anhydrous Acetyl Chloride) to scavenge moisture.[3]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The authoritative text on salt selection and pKa considerations).

  • Nudelman, A., et al. (1998).[3] "Acetyl chloride-methanol as a convenient reagent for: A) quantitative formation of amine hydrochlorides..."[3][7] Synthetic Communications, 28(3), 471-474.[3] (Source for Method A).

  • Baltzly, R., et al. (1949).[3] "The preparation of N-monosubstituted piperazines." Journal of the American Chemical Society, 71(4), 1162-1164. (Classic reference for piperazine derivatization).[3]

  • PubChem. (n.d.).[3] Piperazine Dihydrochloride Compound Summary. National Library of Medicine.[3] (Source for physiochemical data).[1][3][4][8][5][9][10][11][12][13]

Sources

Leveraging (S)-1-(Piperazin-1-yl)propan-2-ol in Diastereoselective Reductive Amination for the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Asymmetric Synthesis:

Introduction: The Quest for Chiral Amines

Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and catalysts.[1][2] Consequently, the development of robust and stereoselective methods for their synthesis is a cornerstone of organic chemistry. Asymmetric reductive amination stands out as one of the most powerful strategies, offering a direct and often one-pot conversion of prochiral ketones and aldehydes into valuable chiral amines.[3][4]

This guide explores the potential application of (S)-1-(Piperazin-1-yl)propan-2-ol , a readily available chiral building block, in diastereoselective reductive amination. While this specific molecule is not extensively documented as a conventional chiral auxiliary, its inherent structural features—a stereogenic center, a coordinating hydroxyl group, and the versatile piperazine moiety—present a compelling platform for inducing asymmetry.[5][6][7][8] The piperazine scaffold is a privileged structure in medicinal chemistry, and the 1,2-amino alcohol motif is a well-established trope for stereochemical control.[8][9]

Herein, we provide a comprehensive framework, including a mechanistic rationale and a detailed experimental protocol, to guide researchers in utilizing (S)-1-(Piperazin-1-yl)propan-2-ol as a chiral reactant for the synthesis of novel, enantiomerically enriched piperazine-containing amines.

Scientific Rationale: A Strategy for Stereocontrol

The proposed transformation is a one-pot diastereoselective reductive amination. The reaction proceeds through two key stages: the formation of a transient iminium ion intermediate, followed by a stereoselective hydride reduction. The stereochemical outcome of the reaction is dictated during this reduction step, controlled by the pre-existing chirality of the (S)-1-(Piperazin-1-yl)propan-2-ol backbone.

Mechanism of Asymmetric Induction:

  • Iminium Ion Formation: The secondary amine of the piperazine ring reacts with a prochiral ketone (or aldehyde) to form a hemiaminal, which then dehydrates to yield a prochiral iminium ion. This step is often facilitated by mild acidic conditions or a Lewis acid.

  • Diastereoselective Hydride Attack: The stereocontrol originates from the chiral environment established by the (S)-propan-2-ol substituent. We hypothesize that the hydroxyl group plays a crucial role by forming a transient five-membered chelation complex with the iminium ion and the hydride source (e.g., a borohydride reagent). This rigidifies the transition state, sterically shielding one face of the iminium C=N double bond. Consequently, the hydride is delivered preferentially to the less hindered face, resulting in the formation of one diastereomer in excess. This model is analogous to the well-understood mechanisms of other 1,2-amino alcohol-based chiral auxiliaries, such as pseudoephedrine.[9]

cluster_model Proposed Stereochemical Model Reactants Prochiral Ketone (R1-CO-R2) + (S)-1-(Piperazin-1-yl)propan-2-ol Iminium Prochiral Iminium Ion Reactants->Iminium - H₂O TransitionState Chelated Transition State (Hydroxyl group directs hydride attack) Iminium->TransitionState Product Diastereomerically Enriched Amine Product TransitionState->Product Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->TransitionState Hydride Attack

Caption: Proposed mechanism for diastereoselective reduction.

Experimental Protocol: A Practical Guide

This section details a representative protocol for the reductive amination of acetophenone with (S)-1-(Piperazin-1-yl)propan-2-ol. This procedure serves as a robust starting point for further optimization and exploration with other carbonyl substrates.

Materials and Reagents:

  • (S)-1-(Piperazin-1-yl)propan-2-ol (≥98% purity)

  • Acetophenone (≥99% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95% purity)[10]

  • 1,2-Dichloroethane (DCE), anhydrous (≤50 ppm H₂O)

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Workflow Overview:

start Start setup 1. Reaction Setup - Dissolve amine & ketone in DCE - Add acetic acid start->setup imine 2. Imine Formation - Stir at room temperature setup->imine reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Stir overnight imine->reduction workup 4. Workup - Quench with NaHCO₃ - Extract with solvent reduction->workup purify 5. Purification - Dry, filter, concentrate - Column chromatography workup->purify analyze 6. Analysis - NMR for structure - Chiral HPLC for d.e. purify->analyze end End analyze->end

Caption: General experimental workflow for the protocol.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-(Piperazin-1-yl)propan-2-ol (1.44 g, 10.0 mmol, 1.0 equiv).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichloroethane (DCE, 40 mL). Stir until the amine has fully dissolved.

    • Add acetophenone (1.32 g, 11.0 mmol, 1.1 equiv) via syringe, followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv).

  • Imine/Iminium Formation:

    • Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the iminium ion intermediate.

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 equiv) to the mixture portion-wise over 10 minutes. Note: The addition may cause slight effervescence and a mild exotherm.

    • Seal the flask and allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

    • Combine all organic layers, wash with brine (1 x 40 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking) to isolate the product.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

    • Determine the diastereomeric excess (d.e.) of the product by Chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Summary and Optimization

The following table provides a starting point for reaction parameters. Optimization of these conditions is recommended to maximize both yield and diastereoselectivity for different substrates.

ParameterRecommended Starting ConditionOptimization Notes
Amine:Carbonyl Ratio 1 : 1.1Increasing the excess of the carbonyl compound can drive imine formation but may complicate purification.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)For less reactive substrates, sodium cyanoborohydride (NaBH₃CN) can be used. Catalytic hydrogenation (H₂/Pd-C) is another alternative.[3]
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) can also be effective. Protic solvents like MeOH are generally avoided with NaBH(OAc)₃.[10]
Temperature Room Temperature (20-25 °C)Lowering the temperature (e.g., to 0 °C) during the reduction step may enhance diastereoselectivity.
Additive Acetic Acid (1.0 equiv)For stubborn ketones, a Lewis acid like Ti(i-PrO)₄ can be used to promote imine formation, though it requires strictly anhydrous conditions.
Expected Outcome Yield: 60-85% Diastereoselectivity: Moderate to HighDiastereoselectivity is highly substrate-dependent. Aromatic ketones often provide higher selectivity than aliphatic ones.

Troubleshooting Guide

  • Low Conversion/Stalled Reaction:

    • Cause: Incomplete imine formation due to water in the reaction.

    • Solution: Ensure all reagents and solvents are rigorously dried. Consider adding 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent.

  • Low Diastereoselectivity:

    • Cause: Insufficient facial bias in the transition state.

    • Solution: Lower the reaction temperature. Screen different reducing agents; bulkier hydride sources may offer improved selectivity. Varying the solvent can also influence the transition state geometry.

  • Formation of Side Products:

    • Cause: Reduction of the starting ketone by the hydride reagent.

    • Solution: Use a milder reducing agent like NaBH(OAc)₃, which is selective for iminium ions over ketones. Ensure the imine formation step is allowed to proceed sufficiently before adding the reductant.

Conclusion

(S)-1-(Piperazin-1-yl)propan-2-ol presents itself as a promising and versatile chiral building block for the asymmetric synthesis of complex amines via reductive amination. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to explore its utility. By leveraging the inherent chirality and coordinating hydroxyl group of this molecule, chemists can access novel, diastereomerically enriched piperazine derivatives of significant interest in pharmaceutical and materials science. Further investigation into the substrate scope and optimization of reaction conditions will undoubtedly expand the applicability of this straightforward and powerful synthetic strategy.

References

  • Alkan, M., Gürbüz, D., & Çetinkaya, H. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316–321. Available at: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. Available at: [Link]

  • Gao, G., et al. (2020). Ruthenium‐Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition, 59(13), 5348-5353. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Periasamy, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(11), 833-838. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1), e202500366. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 10, 809758. Available at: [Link]

  • Williams, R. M., & Yuan, C. (1992). Stereoselective Synthesis of a Novel Chiral Piperazine. The Journal of Organic Chemistry, 57(25), 6830–6832. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (S)-1-(Piperazin-1-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-1-(Piperazin-1-yl)propan-2-ol

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for (S)-1-(Piperazin-1-yl)propan-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and need to ensure its enantiopurity throughout their experimental workflows. Loss of stereochemical integrity can have profound impacts on the efficacy and safety of downstream products, making control over racemization a critical parameter for success.

This guide provides in-depth answers to common challenges, explains the underlying chemical principles, and offers validated protocols to help you navigate potential pitfalls.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific problems you may encounter during your experiments.

Question 1: My final product shows a significant loss of enantiomeric excess (e.e.) after a reaction or workup. What are the likely causes and how can I fix it?

Answer: A drop in enantiomeric excess is a clear indicator that racemization has occurred. For (S)-1-(Piperazin-1-yl)propan-2-ol, the chiral center at C2 is susceptible to inversion under several conditions. The most common culprits are exposure to extreme pH, elevated temperatures, and the presence of certain reagents.

Causality Analysis:

  • Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (-OH₂⁺). Departure of water can form a transient, achiral carbocation intermediate. Subsequent attack by water will be non-stereoselective, leading to a racemic mixture.[1][2]

  • Oxidative Conditions: The secondary alcohol is susceptible to oxidation to the corresponding achiral ketone, 1-(piperazin-1-yl)propan-2-one. Even trace amounts of oxidizing agents, potentially introduced from the atmosphere or impure reagents, can initiate this process. If any reducing species are present, the ketone can be reduced back to the alcohol non-selectively, eroding the e.e.

  • Basic Conditions: While less common for simple alcohols, strong bases can deprotonate the hydroxyl group. More importantly for this molecule, the piperazine moiety is basic and can act as an internal or external catalyst for side reactions. Harsh basic conditions during workup (e.g., concentrated NaOH) can promote undesired elimination or decomposition pathways, though direct racemization via deprotonation of the C-H bond at the chiral center is unlikely without an activating group.

  • Elevated Temperatures: Heat provides the necessary activation energy for racemization pathways to occur, even under otherwise mild conditions.[3][4] Reactions or distillations at high temperatures significantly increase the risk.

  • Metal Catalysts: Many transition metal catalysts, particularly those based on ruthenium, iridium, or palladium, are known to be highly effective at racemizing alcohols and amines, often via a dehydrogenation-hydrogenation mechanism.[5][6][7] If you are performing a reaction with a metal catalyst (e.g., a cross-coupling or hydrogenation), the catalyst itself may be the cause.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying the source of racemization.

G cluster_ph pH Analysis cluster_temp Temperature Analysis cluster_reagents Reagent Analysis cluster_purification Purification Analysis start Loss of e.e. Detected check_ph Analyze Reaction & Workup pH start->check_ph ph_acid Strong Acid (pH < 3)? check_ph->ph_acid Is pH extreme? ph_base Strong Base (pH > 11)? check_ph->ph_base check_temp Review Temperature Profile temp_high Temperature > 60°C? check_temp->temp_high Is temp high? check_reagents Scrutinize Reagents & Catalysts reagent_metal Metal Catalyst Present? check_reagents->reagent_metal Reagents suspect? reagent_oxidant Oxidizing Agent or Air Exposure? check_reagents->reagent_oxidant check_purification Examine Purification Method pur_silica Standard Silica Gel Used? check_purification->pur_silica Purification suspect? ph_acid->check_temp No ph_solution Solution: - Use buffered workup (pH 7-8) - Use milder acids/bases (e.g., NH4Cl, NaHCO3) ph_acid->ph_solution Yes ph_base->check_temp No ph_base->ph_solution Yes temp_high->check_reagents No temp_solution Solution: - Run reaction at lower temp - Use low-temp extraction/distillation temp_high->temp_solution Yes reagent_metal->check_purification No reagent_solution Solution: - Screen alternative catalysts - Run under inert atmosphere (N2/Ar) reagent_metal->reagent_solution Yes reagent_oxidant->reagent_solution Yes pur_solution Solution: - Use neutralized silica gel - Use alumina or reverse phase - Consider crystallization pur_silica->pur_solution Yes

Caption: Diagnostic workflow for troubleshooting loss of enantiomeric excess.

Question 2: I am observing peak tailing and some loss of enantiopurity after purification by silica gel chromatography. What is happening?

Answer: This is a common issue when purifying amines and alcohols on standard silica gel. The problem has two sources:

  • Acidity of Silica: Standard silica gel has a pKa of around 4-5, making its surface acidic. The basic piperazine nitrogen atoms in your molecule will interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to peak tailing and can catalyze racemization via the acid-catalyzed mechanism described previously.[8]

  • Adsorption: The polar alcohol and basic amine functionalities lead to strong adsorption on the polar silica surface, which can require more aggressive (and potentially racemization-inducing) solvent systems to elute.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites and significantly improves peak shape and recovery while minimizing on-column racemization.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water is an excellent option as it avoids acidic conditions.

  • Alternative Purification: If possible, purify the compound by crystallization. This can often provide very high enantiomeric purity and avoids the issues associated with chromatography.

Frequently Asked Questions (FAQs)

Question 1: What is the most probable chemical mechanism for the racemization of (S)-1-(Piperazin-1-yl)propan-2-ol?

Answer: While several pathways are possible, the most likely mechanism under common laboratory conditions involves the formation of an achiral ketone intermediate.

  • Oxidation: The chiral secondary alcohol is oxidized to the corresponding achiral ketone, 1-(piperazin-1-yl)propan-2-one. This can be caused by an explicit oxidizing agent or by trace atmospheric oxygen, especially in the presence of light, heat, or metal ions.

  • Keto-Enol Tautomerism: The resulting ketone exists in equilibrium with its enol tautomer. The carbon atom that was the original chiral center becomes sp²-hybridized and planar in the enol form, completely losing its stereochemical information.[9]

  • Non-selective Reduction/Re-protonation: If a reducing agent is present, it can reduce the ketone back to the alcohol. Since the ketone is planar, the hydride can attack from either face with roughly equal probability, resulting in a racemic mixture of the (S) and (R) alcohols. Similarly, the enol intermediate can be protonated from either face to reform the ketone, which is then subject to reduction.

Caption: Primary racemization pathway via an achiral ketone intermediate.

Question 2: I need to perform a reaction on the secondary amine of the piperazine ring. How can I protect the chiral alcohol to prevent racemization?

Answer: Protecting the vulnerable secondary alcohol is a crucial strategy. The ideal protecting group should be easy to install, stable to the reaction conditions used for modifying the piperazine ring, and easy to remove without inducing racemization.[10] Silyl ethers are an excellent choice.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBS/TBDMS) Ether

  • Why it works: The bulky TBS group provides excellent steric hindrance, shielding the alcohol from reagents. It is stable to a wide range of non-acidic and non-fluoride conditions, making it compatible with many reactions you might perform on the piperazine nitrogen (e.g., acylation, alkylation).[11]

  • Protection Protocol:

    • Dissolve (S)-1-(Piperazin-1-yl)propan-2-ol (1 eq.) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add imidazole (1.5-2.0 eq.).

    • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1-1.2 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Quench with water and extract the product.

  • Deprotection Protocol: TBS ethers are typically removed under acidic conditions (which you must perform carefully) or, more safely, with a fluoride source.

    • TBAF (Tetrabutylammonium fluoride): Dissolve the protected compound in tetrahydrofuran (THF) and add a 1M solution of TBAF in THF. Stir at room temperature until deprotection is complete. This method is mild and highly selective.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ReagentStabilityDeprotection Conditions (Risk of Racemization)
tert-ButyldimethylsilylTBS / TBDMSTBSCl, ImidazoleBasic, reductive, mildly acidic, organometallicsLow Risk: TBAF, HF-PyridineModerate Risk: Strong acids (TFA, HCl)
Benzyl EtherBnBnBr, NaHAcidic, basic, reductive, oxidative (some)Low Risk: Catalytic Hydrogenolysis (H₂, Pd/C)
Tetrahydropyranyl EtherTHPDHP, PPTSBasic, reductive, organometallicsHigh Risk: Mild to strong aqueous acid

Question 3: How can I accurately measure the enantiomeric excess of my sample?

Answer: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[12] This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.

General Chiral HPLC Protocol:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) are excellent starting points for separating amino alcohols. You may need to screen a few columns and mobile phases to find the optimal separation conditions.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane and a polar alcohol modifier like isopropanol (IPA) or ethanol. A small amount of a basic additive (e.g., diethylamine, DEA) is often required to prevent peak tailing due to the basic piperazine moiety.

  • Sample Preparation: Dissolve a small amount of your sample (~1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject your sample.

    • Integrate the peak areas for both enantiomers. . Calculate the e.e. using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Another common method involves derivatization with a chiral agent, such as Mosher's acid chloride (MTPA-Cl), followed by analysis using ¹H or ¹⁹F NMR spectroscopy.[13] The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for integration and e.e. calculation.

Validated Experimental Protocols

Protocol 1: Mild Aqueous Workup to Minimize Racemization

This protocol is designed to neutralize a reaction mixture and extract the product while avoiding exposure to harsh pH or high temperatures.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer to the cooled reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8. Avoid strong acids or bases like HCl or NaOH.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) at room temperature or below. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure on a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

  • Inert Storage: Place the final product under an inert atmosphere (N₂ or Ar) for storage.

Protocol 2: Preparation of Neutralized Silica Gel for Chromatography

This procedure deactivates the acidic sites on silica gel to improve the chromatography of basic compounds.[8]

  • Prepare Slurry: In a flask, combine the required amount of silica gel with your chosen column eluent (e.g., 95:5 Hexane:IPA). Add enough eluent to make a mobile slurry.

  • Add Base: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume (e.g., add 1-2 mL of Et₃N for every 100 mL of eluent used to make the slurry).

  • Equilibrate: Swirl the flask gently for 5-10 minutes to ensure the base is evenly distributed and has neutralized the acidic sites.

  • Pack Column: Pack the column using the neutralized silica slurry as you normally would.

  • Run Column: Use an eluent that also contains the same concentration of triethylamine (1-2%) to maintain the neutral conditions throughout the purification.

References

  • Gotor-Fernández, V., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Jurčík, V., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Stereochemistry of Organic Compounds.
  • Jurčík, V., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar. Available at: [Link]

  • Wenzel, T. J., & Chiral, D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Gotor-Fernández, V., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Mez-Lasselle, R., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Available at: [Link]

  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]

  • Williams, D. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Matsson, O., & Sjöberg, P. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica. Available at: [Link]

  • Abu-Hummad, S., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Available at: [Link]

  • Ter Horst, J. H., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Available at: [Link]

  • Mazzotti, M., et al. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. Available at: [Link]

  • Yao, J., et al. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]

  • Gröger, H., et al. (2024). Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. Chemistry – A European Journal. Available at: [Link]

  • Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. Available at: [Link]

  • Freindorf, M., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. Available at: [Link]

  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Bäckvall, J.-E., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts. Available at: [Link]

  • Jellinek, F., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. Symmetry. Available at: [Link]

  • van der Weide, S., et al. (2023). Rapid deracemization through solvent cycling: proof-of-concept using a racemizable conglomerate clopidogrel precursor. Chemical Communications. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • de Vries, J. G., et al. (2016). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Dalton Transactions. Available at: [Link]

  • LibreTexts Chemistry. (2023). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

  • Park, J., et al. (2024). Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase. Nature Communications. Available at: [Link]

  • You, S.-L., et al. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Journal of the American Chemical Society. Available at: [Link]

  • Unspecified Author. (n.d.). Protecting groups in organic synthesis + H2O. Unspecified Source. Available at: [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Reddit User. (2023). Simple racemization of secondary alcohols?. r/chemistry on Reddit. Available at: [Link]

  • Li, H., et al. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Synthesis. Available at: [Link]

  • Yabanoglu, N., et al. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Medicinal Chemistry Research. Available at: [Link]

  • Unspecified Author. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Murzin, D. Y., et al. (2013). Racemization of Secondary-Amine-Containing Natural Products Using Heterogeneous Metal Catalysts. Topics in Catalysis. Available at: [Link]

  • Unspecified Author. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Unspecified Source. Available at: [Link]

  • Berenguer-García, N., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. Available at: [Link]

  • Knez, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem. Available at: [Link]

  • Paradowska, J., et al. (2012). Lipase-catalyzed resolution of racemic 1-(1H-imidazol-1-yl)propan-2-ol... Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

Sources

Technical Support Center: Purification of (S)-1-(Piperazin-1-yl)propan-2-ol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of (S)-1-(Piperazin-1-yl)propan-2-ol. This document offers a comprehensive approach, from understanding common impurities to detailed step-by-step purification protocols and methods for assessing enantiomeric purity.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. The most common synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol involves the reaction of piperazine with (S)-propylene oxide.

Common Impurities:

  • Unreacted Piperazine: Due to its lower boiling point and different polarity, excess piperazine is a common impurity.

  • 1,4-bis((S)-2-hydroxypropyl)piperazine: This di-substituted byproduct forms when both nitrogen atoms of the piperazine ring react with (S)-propylene oxide.[1] Using a significant excess of piperazine during the synthesis can minimize its formation.[1]

  • Positional Isomers: While the primary product is the secondary alcohol, trace amounts of the primary alcohol isomer, 2-(piperazin-1-yl)propan-1-ol, may form depending on the reaction conditions.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., methanol, ethanol, toluene) may be present.

Core Purification Challenges

The physicochemical properties of (S)-1-(Piperazin-1-yl)propan-2-ol present several purification challenges:

  • High Polarity and Basicity: The presence of two basic nitrogen atoms and a hydroxyl group makes the molecule highly polar and basic.[2] This can lead to difficulties in extraction and cause significant tailing during silica gel chromatography.[1]

  • High Boiling Point: As an amino alcohol, it has a high boiling point, making atmospheric distillation impractical due to the risk of thermal decomposition.[1]

  • Hygroscopicity: Piperazine derivatives are known to absorb moisture from the air, which can affect handling and accurate weighing.[2]

  • Chirality: As a chiral molecule, maintaining enantiomeric purity is critical. Purification methods must be chosen carefully to avoid racemization.[1]

Troubleshooting and Purification Protocols

This section provides a question-and-answer-style troubleshooting guide with detailed protocols for the most effective purification techniques.

Vacuum Distillation

Question: My crude (S)-1-(Piperazin-1-yl)propan-2-ol is a viscous oil with non-volatile impurities. How can I effectively purify it on a large scale?

Answer: Vacuum distillation is the ideal method for removing non-volatile impurities and unreacted piperazine, especially for larger quantities.[1] By reducing the pressure, the boiling point is lowered, preventing thermal degradation.[1]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude (S)-1-(Piperazin-1-yl)propan-2-ol to the distillation flask, filling it to no more than half its volume. Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure range for distilling amino alcohols is 1-10 mmHg.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask with a heating mantle or an oil bath.

  • Fraction Collection:

    • First Fraction (Forerun): Collect any low-boiling impurities, such as residual solvents and unreacted piperazine (boiling point ~146 °C at atmospheric pressure), at a lower temperature.

    • Main Fraction: Increase the temperature to collect the pure (S)-1-(Piperazin-1-yl)propan-2-ol. The boiling point of the related 1-(piperazin-1-yl)propan-1-ol is reported to be in the range of 215-220 °C at 50 mmHg, so expect a similar range for your compound.

    • Residue: Non-volatile impurities, including the di-substituted byproduct, will remain in the distillation flask.

Troubleshooting Distillation Issues:

Problem Possible Cause Solution
Bumping/Unstable Boiling Uneven heating or lack of nucleation sites.Ensure vigorous stirring and consider using a capillary bubbler for a fine stream of nitrogen.
Product Decomposition (Darkening) Temperature is too high.Decrease the distillation pressure further to lower the boiling point. A pressure-temperature nomograph can help estimate the required vacuum.
Poor Separation of Impurities Insufficient column efficiency.Use a longer Vigreux or packed column. A second distillation of the collected fraction may be necessary for very high purity.

Diagram of the Purification Workflow:

PurificationWorkflow Crude Crude Reaction Mixture Distillation Fractional Vacuum Distillation Crude->Distillation Remove non-volatile impurities & piperazine Crystallization Crystallization as Dihydrochloride Salt Distillation->Crystallization Further purification & isolation Chromatography Chiral Chromatography (HPLC/SFC) Distillation->Chromatography For enantiomeric separation Pure_Product Pure (S)-1-(Piperazin-1-yl)propan-2-ol Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for (S)-1-(Piperazin-1-yl)propan-2-ol.

Crystallization via Salt Formation

Question: I have a semi-pure product after distillation, but it's still an oil. How can I obtain a stable, crystalline solid?

Answer: Converting the basic free amine to its dihydrochloride salt is an excellent method for obtaining a highly pure, crystalline solid.[1] This process is often highly effective at excluding structurally similar impurities.[1]

Experimental Protocol: Dihydrochloride Salt Crystallization

  • Dissolution: Dissolve the semi-pure (S)-1-(Piperazin-1-yl)propan-2-ol in a suitable solvent. Anhydrous ethanol or isopropanol are good starting points.[1]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) or bubble dry HCl gas through the solution until the pH is strongly acidic (pH 1-2).

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Stir the mixture at a low temperature (0-5 °C) for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same one used for crystallization) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Crystallization Issues:

Problem Possible Cause Solution
Oiling Out (Formation of a liquid instead of crystals) The product is coming out of solution above its melting point.Use a more dilute solution, a lower initial temperature, or a different solvent system. Scratching the inside of the flask can help induce crystallization.[1]
Low Purity of Crystals Co-crystallization of impurities.Perform a second recrystallization from a different solvent system. Ensure slow cooling to promote the formation of well-defined crystals.[1]
Low Recovery The product is too soluble in the chosen solvent.Try a solvent mixture where the product has lower solubility at cold temperatures (e.g., ethanol/ethyl acetate). Ensure the solution is sufficiently cooled before filtration.
Chromatographic Purification and Enantiomeric Purity Assessment

Question: How can I separate the (S)-enantiomer from any contaminating (R)-enantiomer and assess the final enantiomeric purity?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most effective techniques for both the purification and analytical determination of enantiomeric purity of chiral amines and amino alcohols.[3][4][5] SFC is often faster and uses less organic solvent compared to HPLC.[6]

General Approach for Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[7] Crown-ether based CSPs are particularly effective for primary amines and can be useful for amino alcohols as well.[8]

  • Mobile Phase Screening:

    • Normal Phase HPLC/SFC: A common starting point is a mixture of a non-polar solvent (like hexane or supercritical CO2 for SFC) and an alcohol modifier (like ethanol or isopropanol).

    • Reversed-Phase HPLC: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) can be used.

  • Additive Optimization: For basic compounds like (S)-1-(Piperazin-1-yl)propan-2-ol, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and resolution.

Example Analytical Chiral HPLC Method:

Parameter Condition
Column Chiralpak® IG-3 (or similar polysaccharide-based CSP)
Mobile Phase 10 mM Ammonium Acetate in Methanol (30:70, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at an appropriate wavelength (e.g., 210-230 nm)

(This method is based on a similar separation and should be optimized for (S)-1-(Piperazin-1-yl)propan-2-ol.)[9]

Troubleshooting Chiral Separations:

Problem Possible Cause Solution
Poor Resolution Inappropriate column or mobile phase.Screen different chiral columns and vary the ratio of the mobile phase components. Adjusting the temperature can also impact selectivity.
Peak Tailing Strong interaction with the stationary phase.Add a basic modifier to the mobile phase.
Racemization During Purification Exposure to harsh basic or acidic conditions, or high temperatures.Maintain neutral or mildly acidic/basic conditions and avoid excessive heat. Racemization of amino alcohols can be catalyzed by certain metals, so ensure clean glassware.[10][11]

Diagram of Chiral Separation Logic:

ChiralSeparation cluster_Screening Method Development cluster_Analysis Analysis & Purification Column Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Crown Ether) MobilePhase Screen Mobile Phases (Normal, Reversed, SFC) Column->MobilePhase Additive Optimize Additives (e.g., DEA, TEA for basic analytes) MobilePhase->Additive Analytical Analytical HPLC/SFC (Enantiomeric Purity Check) Additive->Analytical Preparative Preparative HPLC/SFC (Isolation of Enantiomers) Analytical->Preparative Scale-up

Caption: Decision process for developing a chiral separation method.

Physicochemical Data Summary

Having accurate physicochemical data is essential for designing effective purification protocols.

Property Value/Information Significance for Purification
Molecular Formula C₇H₁₆N₂O-
Molecular Weight 144.22 g/mol -
Boiling Point High; requires vacuum for distillation to prevent decomposition.[1]Dictates the use of vacuum distillation over atmospheric distillation.
Solubility Highly soluble in water and polar organic solvents like ethanol and methanol.[12] Lower solubility in less polar solvents like ethyl acetate and likely poor solubility in non-polar solvents like hexane.Guides the choice of solvents for extraction, crystallization, and chromatography.
pKa Piperazine has two pKa values: ~5.3 and ~9.7.[2] The propanol substituent will slightly alter these values.The basic nature necessitates the use of basic modifiers in chromatography and allows for purification via salt formation.

Frequently Asked Questions (FAQs)

Q1: Can I use standard silica gel column chromatography to purify (S)-1-(Piperazin-1-yl)propan-2-ol?

A1: While possible, it is challenging due to the basicity of the molecule, which leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor separation and peak tailing.[1] If you must use silica gel, it is crucial to add a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[1] Alternatively, using a less acidic stationary phase like alumina or a reversed-phase C18 column is recommended.[1]

Q2: What is the best way to remove the di-substituted impurity, 1,4-bis((S)-2-hydroxypropyl)piperazine?

A2: This impurity has a significantly higher molecular weight and boiling point than the desired product. Therefore, fractional vacuum distillation is a very effective method, as the di-substituted product will remain in the distillation residue. Crystallization of the desired product as a dihydrochloride salt is also an excellent way to separate it from the less basic and bulkier di-substituted impurity.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: The most reliable method is to use an analytical chiral HPLC or SFC method, as described in section 3.3. By comparing the peak area of the desired (S)-enantiomer to the peak area of the (R)-enantiomer, you can calculate the enantiomeric excess (% ee).

Q4: Under what conditions should I be concerned about racemization?

A4: Racemization of chiral amino alcohols can be promoted by strong basic conditions, high temperatures, and the presence of certain metal catalysts.[10][11] During purification, it is best to use mild conditions. If heating is required, as in distillation, performing it under vacuum to lower the temperature is crucial. When handling the free base, avoid prolonged exposure to strong bases.

References

  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2149.
  • Purification of piperazine.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Racemization of optically active amino alcohols.
  • Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chrom
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules. 2025;30(17):.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • 1,4-Bis(2-hydroxypropyl)piperazin-2-one. PubChem.
  • Isolation of piperazine.
  • 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE. ChemicalBook.
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Applied Sciences. 2023;14(1):219.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic d
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022;35(3):100–108.
  • Extracting propan-2-ol from old food dyes.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. 2019;9(19):5252–5271.
  • 1,4-Bis(2-hydroxyethyl)piperazine Impurity. Anant Pharmaceuticals Pvt. Ltd.
  • Chiral HPLC and SFC Columns. Columnex.
  • An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)
  • Solvent Miscibility Table. Sigma-Aldrich.
  • Chiral HPLC Separ
  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. Acta Crystallographica Section E. 2011;67(Pt 4):o739.
  • Piperazin-1-ylpropanol. PubChem.
  • Amino Acid and Peptide Chiral Separ
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility d
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • 1,4-Bis(2-hydroxyethyl)piperazine 99. Sigma-Aldrich.
  • Chemically fuelled deracemiz
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. 2019;12(2):775.
  • Chiral Separations: Using SFC to Unlock Purific
  • Synthesis of N-(2-hydroxyethyl)piperazine.
  • Propylene (oxide) synthesis. Sciencemadness Discussion Board.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Beilstein Journal of Organic Chemistry. 2022;18:578–585.
  • Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing.
  • Chiral column takes the crown for supercritical enantiosepar

Sources

Technical Support Center: Purification of (S)-1-(Piperazin-1-yl)propan-2-ol

[1][2]

Topic: Removal of unreacted piperazine from (S)-1-(Piperazin-1-yl)propan-2-ol reaction mixtures. Support Ticket ID: PUR-PIP-001 Classification: Organic Synthesis / Purification / Amine Chemistry[1][2]

Executive Summary: The Separation Logic

The purification of (S)-1-(Piperazin-1-yl)propan-2-ol (Target) from excess Piperazine (Impurity) relies on exploiting two distinct physicochemical differentials:

  • Volatility Differential (Primary Method): There is a

    
     difference in boiling points at atmospheric pressure.[2] Vacuum distillation is the most effective method but presents a high risk of equipment clogging due to piperazine sublimation.[2]
    
  • Hydrophilicity Differential (Secondary Method): Piperazine is hyper-hydrophilic ($ \log P \approx -1.5 $).[1][2] The hydroxypropyl group on the target molecule adds lipophilicity, allowing for selective extraction into chlorinated solvents under controlled pH.[2]

Physicochemical Data Table
PropertyPiperazine (Impurity)(S)-1-(Piperazin-1-yl)propan-2-ol (Target)Implication
Boiling Point (760 mmHg) 146°C~252°CDistillation is highly effective.
Melting Point 106°C< 25°C (Viscous Oil)Risk: Impurity solidifies in condensers.[1][2]
Solubility (Water) MiscibleSolubleAqueous workup requires salting out.[2]
Solubility (DCM/CHCl

)
SolubleSolubleSelective extraction requires pH control.[2]
pKa 9.73, 5.35~9.1, ~5.0Both are basic; acid wash removes both.[2]

Method A: High-Vacuum Distillation (The Gold Standard)[1][2]

Recommendation: Use this method for reactions >5g scale.

The large boiling point gap makes distillation the superior choice.[2] However, piperazine sublimes and has a high melting point (106°C).[2] Standard water-cooled condensers will clog immediately , causing dangerous pressure buildups.[1][2]

Protocol 1: The "Warm Condenser" Distillation

Objective: Keep piperazine in the vapor/liquid phase until it reaches the collection flask.[2]

  • Setup: Short-path distillation head connected to a vacuum pump (< 1 mmHg recommended).

  • Condenser Management (CRITICAL):

    • Do NOT use cold water in the condenser.[2]

    • Circulate warm water (45–50°C) or use an air condenser.[2] This keeps the piperazine (MP 106°C) from crystallizing inside the path, allowing it to flow as a liquid or sublime into the receiver.[2]

  • Fractions:

    • Fraction 1 (Impurity): Piperazine will sublime/distill rapidly at 50–70°C (depending on vacuum).[2] It may appear as white crystals in the receiver.[2]

    • Transition: Vapor temperature will drop as piperazine is depleted.[1][2]

    • Fraction 2 (Target): The product will distill at significantly higher temperatures (e.g., 100–120°C at 0.5 mmHg).

Visualization: Distillation Logic Flow

DistillationLogicStartCrude Mixture(Target + Excess Piperazine)VacuumApply High Vacuum(< 1 mmHg)Start->VacuumHeatGradual HeatingVacuum->HeatPipVaporPiperazine Vaporizes(Low Temp)Heat->PipVaporCondenserCondenser Check:Is fluid > 45°C?PipVapor->CondenserClogFAILURE: Clogging(Solidification)Condenser->ClogNo (Cold)PassPiperazine passes to ReceiverCondenser->PassYes (Warm)TargetDistillTarget Distills(High Temp)Pass->TargetDistillIncrease Temp

Caption: Workflow for preventing sublimation clogging during piperazine removal.

Method B: Selective Extraction (The Alternative)[2]

Recommendation: Use this method for small scales (<1g) or if vacuum distillation is unavailable.[2]

While both compounds are amines, piperazine is exceptionally hydrophilic.[2] We can force the target molecule into an organic phase while trapping piperazine in the aqueous phase using the "Salting Out" effect and specific solvent choices.[2]

Protocol 2: The Chloroform/Brine Partition

Objective: Maximize partition coefficient (

2
  • Dissolution: Dissolve the crude reaction mixture in saturated brine (NaCl solution) . The high ionic strength reduces the solubility of organic compounds (Salting Out).[2]

  • pH Adjustment: Adjust pH to 11–12 using 10M NaOH.

    • Why? We need the amines to be free bases (uncharged) to extract them.[2]

  • Extraction:

    • Extract 3x with Chloroform (CHCl

      
      )  or Dichloromethane (DCM) .[2]
      
    • Note: Chloroform is generally better for extracting polar amines than DCM.[1][2]

  • The "Back-Wash" (Crucial Step):

    • Combine organic layers.[1][2][3]

    • Wash the organic layer once with a small volume of 0.5M NaOH (not water).[2]

    • Mechanism:[2][3][4] Piperazine prefers the aqueous phase strongly.[2] The target molecule, being more lipophilic, stays in the chloroform.[2] Pure water might pull the target back; NaOH keeps the phase basic to prevent protonation.[2]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    and concentrate.

Troubleshooting & FAQs

Q1: My distillation condenser is clogged with white solid. What do I do?

Diagnosis: You used cold water cooling. Piperazine (MP 106°C) sublimed and solidified upon contact with the cold glass.[2] Solution:

  • Stop heating immediately but keep the vacuum on.

  • Heat the condenser: Use a heat gun (carefully) or switch the coolant to hot water to melt the blockage.[2]

  • Restart with warm coolant circulation.

Q2: I see a third fraction boiling higher than my product. What is it?

Diagnosis: This is likely 1,4-bis(2-hydroxypropyl)piperazine .[1][2] Cause: If you didn't use a large excess of piperazine (3–5 equivalents) during synthesis, the mono-product reacted with another propylene oxide molecule.[2] Fix: This "bis" impurity has a much higher boiling point.[1][2] It will remain in the pot residue if you stop the distillation after the mono-product fraction.[2]

Q3: Can I use Silica Gel Chromatography?

Diagnosis: Possible, but difficult.[2][3] Issue: Piperazine and its derivatives streak badly on silica due to interaction with acidic silanols.[2] Protocol: If you must use columns, use DCM:MeOH:NH


OH (90:9:1)222
Q4: Why not just wash with water?

Diagnosis: Yield loss.[1][2] Explanation: Your target, (S)-1-(Piperazin-1-yl)propan-2-ol, is a secondary alcohol and an amine.[1][2] It is quite soluble in water.[1][2][3][5][6][7] A simple water wash will wash away your product along with the piperazine.[2] You must use the "Salting Out" method (Method B) to force it into the organic layer.[2]

References

  • National Institute of Standards and Technology (NIST). Piperazine: Phase change data.[2] NIST Chemistry WebBook.[1][2] Link

  • PubChem. 1-(Piperazin-1-yl)propan-2-ol Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Fosbøl, P. L., et al. (2011).[2] "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method." Journal of Chemical & Engineering Data, 56(12), 5088–5093.[2][8] Link[1][2]

  • ResearchGate. Discussions on monoalkylation of piperazine and purification strategies.Link

  • Google Patents. Method for separating piperazine from mixtures (US2919275A).[1][2]Link[1][2]

troubleshooting low yields in epoxide ring opening with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: CHEM-EPOX-PIP-001 | Tier: 3 (Senior Scientist Level)

Executive Summary & Diagnostic Triage

User Complaint: "I am observing low yields (<40%) when reacting piperazine with my epoxide substrate. TLC shows consumption of starting material, but isolation is difficult or the product is impure."

Root Cause Analysis: The reaction between piperazine and epoxides is deceptively simple. While theoretically a standard SN2 ring opening, three distinct failure modes typically collapse the yield:

  • Oligomerization/Bis-alkylation: Piperazine has two nucleophilic sites. Without control, the product reacts again.

  • Regiochemical Mismatch: Attack occurs at the sterically hindered carbon (electronic control) vs. the accessible carbon (steric control), often driven by solvent choice.

  • Phase Transfer Loss (The "Ghost Yield"): The resulting amino-alcohol is highly polar/amphiphilic. Standard aqueous workups often wash the product down the drain.

Diagnostic Workflow

Before altering your chemistry, locate your failure mode using this logic tree:

TroubleshootingTree Start START: Low Yield Observed TLC_Check Does Crude NMR/TLC show starting epoxide? Start->TLC_Check Yes_Epoxide Reaction Stalled/Slow TLC_Check->Yes_Epoxide Yes No_Epoxide Reaction Consumed TLC_Check->No_Epoxide No Steric Steric Hindrance? (Tetra-sub epoxide?) Yes_Epoxide->Steric Mass_Check Is Crude Mass > Theoretical? No_Epoxide->Mass_Check Activation SOLUTION: Lewis Acid Catalyst (LiClO4 or Ca(OTf)2) Steric->Activation Try Catalyst High_Mass Polymerization/Bis-alkylation Mass_Check->High_Mass Yes (Gummy/Black) Low_Mass Work-up Loss (Water Soluble) Mass_Check->Low_Mass No (Low recovery) Sol_Poly SOLUTION: Use N-Boc Piperazine or 5-10 equiv excess High_Mass->Sol_Poly Sol_Workup SOLUTION: Avoid Water. Use Resin Capture or Salting Out Low_Mass->Sol_Workup

Figure 1: Diagnostic logic flow for identifying the specific cause of yield loss in aminolysis reactions.

Technical Deep Dive: The Mechanics of Failure

The "Double Trouble" (Bis-Alkylation)

Piperazine is a secondary diamine. Once the first nitrogen reacts with an epoxide, the product is a mono-alkylated piperazine.

  • The Trap: The product is often more nucleophilic than the starting piperazine due to the electron-donating effect of the newly formed alkyl chain (inductive effect).

  • Result: If you use a 1:1 stoichiometry, the product competes for the remaining epoxide, leading to a mixture of unreacted piperazine, mono-product, and bis-product (A + B

    
     P; P + B 
    
    
    
    Pbis).
The "Push-Pull" Mechanism & Regioselectivity

To fix yield, you must control the transition state.

  • Neutral Conditions: The amine attacks the least hindered carbon (Steric control). Reaction is slow.

  • Lewis Acid Catalysis (The "Pull"): A metal ion (Li+, Ca2+) coordinates to the epoxide oxygen. This weakens the C-O bond, lowering the activation energy.

    • Note: Strong Brønsted acids (HCl, H2SO4) are forbidden here; they will protonate the piperazine, killing its nucleophilicity.

Mechanism Epoxide Epoxide (Electrophile) Complex Activated Complex (Weakened C-O bond) Epoxide->Complex Coordination Li Li+ / Lewis Acid (The Pull) Li->Complex Pip Piperazine (The Push) TS Transition State (SN2-like) Pip->TS Nucleophilic Attack Complex->TS Product Beta-Amino Alcohol TS->Product Ring Opening

Figure 2: The Lewis-Acid assisted "Push-Pull" mechanism. The catalyst activates the epoxide while the amine attacks.

Validated Protocols

Protocol A: The "Gold Standard" (N-Boc Protection)

Best for: High value epoxides, strict 1:1 stoichiometry requirements.

Why this works: Blocking one nitrogen renders bis-alkylation chemically impossible. The Boc group also increases lipophilicity, solving the water-solubility workup issue.

  • Protection: React piperazine (2.0 equiv) with Boc2O (1.0 equiv) in DCM. Wash with water to remove excess piperazine. Isolate N-Boc-piperazine.[1]

  • Coupling:

    • Dissolve epoxide (1.0 equiv) and N-Boc-piperazine (1.1 equiv) in Ethanol or Acetonitrile.

    • Catalyst Option: Add LiClO4 (0.1 equiv) if the epoxide is hindered.

    • Reflux for 4-12 hours.

  • Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or HCl/Dioxane to release the free amine.

Protocol B: The "High Throughput" (Lithium Perchlorate Catalysis)

Best for: Rapid synthesis, unreactive epoxides, avoiding protection steps.

Why this works: LiClO4 in diethyl ether (LPDE) is a powerful medium that acts as a Lewis acid to accelerate opening while stabilizing the polar transition state [1].

ComponentQuantityRole
Epoxide 1.0 equivSubstrate
Piperazine 3.0 - 5.0 equivNucleophile (Excess prevents bis-alkylation)
LiClO4 0.5 - 1.0 equivLewis Acid Catalyst
Solvent CH3CN or Et2OMedium

Step-by-Step:

  • Dissolve LiClO4 in the solvent (Caution: Exothermic).

  • Add piperazine (excess) followed by the epoxide.

  • Stir at Room Temperature (RT). If no reaction after 2h, heat to 60°C.

  • Workup (Critical):

    • Dilute with DCM.[1]

    • Do NOT wash with water yet.

    • Filter off solid excess piperazine if using ether.

    • If in CH3CN, evaporate solvent first, then redissolve in DCM.

    • Wash organic layer with saturated brine (not water) to remove lithium salts.

    • Dry over Na2SO4.[1]

Troubleshooting FAQs

Q: I see a spot on TLC, but after aqueous workup, I have 0 mg of product. Where did it go? A: Your product is likely an amphiphilic amino-alcohol. It loves water.

  • Fix: Stop doing standard water/ethyl acetate extractions.

  • Method 1: Use n-Butanol or Chloroform/Isopropanol (3:1) to extract from the aqueous layer.

  • Method 2: Evaporate the reaction mixture to dryness and use column chromatography (DCM/MeOH/NH3) directly on the crude residue.

Q: The reaction turns into a black tar/polymer. A: This indicates polymerization of the epoxide initiated by heat or strong base.

  • Fix: Lower the temperature. Switch from thermal heating to Microwave irradiation (e.g., 80°C for 10 mins). Microwave heating often favors the SN2 intramolecular process over intermolecular polymerization [2].

Q: Can I use water as a solvent? A: Yes, surprisingly. "On-water" conditions can accelerate epoxide opening due to hydrogen bond activation at the interface [3]. However, this makes the bis-alkylation harder to control and workup more difficult. Only use water if you have a reliable way to precipitate the product (e.g., if the product is a solid).

Q: My epoxide is tetra-substituted (very hindered). Piperazine won't touch it. A: You need a "super-activator." Standard heating won't work.

  • Fix: Use Calcium Triflate [Ca(OTf)2] or Zinc Perchlorate [Zn(ClO4)2] as the catalyst. These have higher charge density than Lithium and activate hindered epoxides more aggressively [4].

References

  • Heydari, A., et al. (2004).[2][3] "Lithium Perchlorate Promoted Highly Regioselective Ring Opening of Epoxides."[2][4][5] Synthesis, 2004(10), 1557-1558.

  • Carrillo-Arcos, U. A., et al. (2020). "Microwave-Assisted Ring Opening of Epoxides with Amines." Molecules, 25(20), 4724.

  • Azizi, N. & Saidi, M. R. (2005).[2] "Highly Chemoselective Addition of Amines to Epoxides in Water." Organic Letters, 7(17), 3649–3651.

  • Shivani, et al. (2007).[2] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Rings by Amines." Journal of Organic Chemistry, 72(10), 3713–3722.

Sources

Technical Support Center: Drying Protocols for (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and drying (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective drying of this hygroscopic active pharmaceutical ingredient (API).

Introduction

This compound is a chiral piperazine derivative. Like many hydrochloride salts, it has the potential to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1][] Inadequate drying or improper storage can lead to a range of issues, including chemical degradation, alterations in physical properties, and compromised shelf-life. This guide provides a framework for developing a robust and reliable drying protocol for this compound, ensuring the final product meets the required quality standards for research and pharmaceutical development.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered during the drying of this compound and similar hygroscopic APIs.

Q1: My final product is sticky and difficult to handle. What is causing this?

A1: A sticky or oily consistency is a strong indicator of excess moisture or residual solvent. Dihydrochloride salts of amines can be particularly prone to deliquescence, a process where the solid absorbs enough atmospheric moisture to dissolve into a liquid solution.[3][4]

  • Troubleshooting Steps:

    • Review your drying method: Ensure the chosen drying method is appropriate for a potentially hygroscopic material. If using a standard oven, the temperature may be too low, or the drying time insufficient.

    • Consider vacuum drying: Vacuum ovens are highly effective for removing moisture and solvents at lower temperatures, which is crucial for thermally sensitive compounds.[5]

    • Check for residual solvents: Use analytical techniques such as Gas Chromatography (GC) to quantify residual solvents. Ensure they are within the limits specified by the International Council for Harmonisation (ICH) Q3C guidelines.[6][7][8]

    • Implement secondary drying: Consider a secondary drying step using a desiccator with a high-capacity drying agent like phosphorus pentoxide or a molecular sieve.

Q2: I'm concerned about thermal degradation. What is a safe drying temperature?

  • Best Practices:

    • Perform Thermal Analysis: It is highly recommended to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a small sample of your material.[5][10][11] TGA will identify the temperature at which weight loss (due to decomposition) begins, and DSC can reveal melting points and other thermal events.

    • Start with Low Temperatures: In the absence of specific data, begin with a conservative drying temperature, for example, 40-50°C, under vacuum.

    • Monitor for Color Change: Any darkening or change in the color of the material during drying can be an indicator of degradation.

Q3: How do I know when the product is sufficiently dry?

A3: "Dryness" should be defined by a set of predetermined specifications.

  • Key Analytical Methods:

    • Loss on Drying (LOD): This is a common method, but it does not distinguish between water and residual solvents.

    • Karl Fischer Titration: This is the gold standard for quantifying water content in pharmaceuticals.

    • Residual Solvent Analysis (GC): As mentioned, this is crucial for identifying and quantifying any remaining solvents from the synthesis or purification process.

    • Constant Weight: The product is considered dry when consecutive weighings under the same drying conditions show a negligible change in mass.

Q4: Can the drying process affect the crystalline form (polymorphism) of my compound?

A4: Yes, the drying method, including temperature, pressure, and the rate of solvent removal, can influence the final crystalline form of the API. Different polymorphs can exhibit different physical properties, including solubility and stability.[12][13]

  • Recommendations:

    • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) to characterize the crystalline form of your material before and after drying to check for any polymorphic changes.

    • Maintain Consistent Drying Protocols: Once a suitable drying protocol is established, it is crucial to maintain consistency across batches to ensure a consistent solid form.

Recommended Drying Protocols

The following protocols are provided as a starting point. The optimal conditions should be determined experimentally for your specific material and scale.

Protocol 1: Vacuum Oven Drying

This is the most recommended method for thermally sensitive and hygroscopic compounds.

Experimental Workflow:

G cluster_prep Preparation cluster_drying Drying Cycle cluster_completion Completion & Verification A Spread the material in a thin layer on a clean glass or stainless steel tray B Place the tray in a pre-heated vacuum oven A->B C Set temperature to 40-50°C (or a temperature determined by TGA) B->C D Gradually apply vacuum (e.g., 20-30 inches of Hg) C->D E Dry for 12-24 hours D->E F Bring the oven to atmospheric pressure with an inert gas (e.g., Nitrogen) E->F G Quickly transfer the dried product to a desiccator for cooling and storage F->G H Perform analytical testing (Karl Fischer, Residual Solvents) G->H

Caption: Workflow for Vacuum Oven Drying.

Step-by-Step Methodology:

  • Preparation: Spread the wet cake of this compound in a thin, even layer on a clean glass or stainless steel tray. This maximizes the surface area for efficient drying.

  • Loading: Place the tray into a vacuum oven that has been pre-heated to the desired temperature (e.g., 45°C).

  • Drying: Close the oven door and gradually apply a vacuum. A slow and steady increase in vacuum can prevent the powder from being aspirated. Dry under vacuum for a predetermined period (e.g., 16 hours).

  • Venting and Unloading: Once the drying period is complete, vent the oven with a dry, inert gas such as nitrogen. This prevents the freshly dried, hygroscopic material from being exposed to moist laboratory air. Immediately transfer the dried product to a desiccator for cooling.

  • Analysis: Once cooled to room temperature, perform the necessary analytical tests (e.g., Karl Fischer for water content and GC for residual solvents) to confirm that the product meets the required specifications.

Protocol 2: Desiccator Drying (for small quantities or secondary drying)

This method is suitable for removing residual moisture from small amounts of material or as a secondary drying step after initial solvent removal.

Experimental Workflow:

G cluster_prep Preparation cluster_drying Drying cluster_verification Verification A Place a fresh, high-capacity desiccant (e.g., phosphorus pentoxide, molecular sieves) in the bottom of the desiccator B Spread the material in a watch glass or petri dish A->B C Place the sample in the desiccator B->C D Apply vacuum to the desiccator (optional but recommended) C->D E Allow to dry for 24-72 hours D->E F Weigh the sample periodically until a constant weight is achieved E->F G Perform analytical testing (Karl Fischer) F->G

Caption: Workflow for Desiccator Drying.

Step-by-Step Methodology:

  • Desiccant Preparation: Ensure the desiccant at the base of the desiccator is fresh and active. Phosphorus pentoxide is highly efficient but requires careful handling. Drierite™ (anhydrous calcium sulfate) or molecular sieves are safer alternatives.

  • Sample Placement: Place the this compound in a shallow dish (e.g., a watch glass) to maximize surface exposure to the dry atmosphere.

  • Drying: Place the dish in the desiccator, seal the lid, and if possible, apply a vacuum.

  • Monitoring: Allow the material to dry until a constant weight is achieved. This indicates that no more moisture is being removed under these conditions.

  • Analysis: Perform Karl Fischer titration to determine the final water content.

Data Summary and Specifications

The following table provides target specifications for the dried this compound, based on typical industry standards for hygroscopic APIs.

ParameterRecommended MethodAcceptance CriteriaRationale
Water Content Karl Fischer Titration≤ 0.5% w/wTo ensure chemical stability and prevent deliquescence.
Residual Solvents Gas Chromatography (GC)As per ICH Q3C GuidelinesTo ensure patient safety and product quality.[6][7][8]
Appearance Visual InspectionWhite to off-white, free-flowing crystalline powderA non-clumpy, free-flowing powder is indicative of a dry product.
Assay HPLC98.0% - 102.0%To confirm the purity and identity of the API.
Polymorphic Form XRPDConsistent with reference standardTo ensure batch-to-batch consistency of the solid form.[12][13]

Concluding Remarks

The successful drying of this compound is critical for ensuring its quality, stability, and suitability for further use. Due to its likely hygroscopic nature, a carefully controlled drying process, preferably using a vacuum oven at a moderate temperature, is recommended. It is imperative to support the drying protocol with robust analytical testing to ensure the final product consistently meets all required specifications. The information and protocols provided in this guide are intended as a starting point for developing a tailored and effective drying strategy.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Salameh, A. K., Mauer, L. J., & Taylor, L. S. (2006). Implications of Deliquescence in Food and Pharmaceutical Products. Purdue University.
  • Salameh, A. K., & Taylor, L. S. (2005). Deliquescence in Binary Mixtures. Pharmaceutical Research, 22(3), 478-485.
  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2491.
  • Colgan, S. T., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.
  • Mauer, L. J., & Taylor, L. S. (2010). Deliquescence of pharmaceutical systems. Pharmaceutical development and technology, 15(6), 580-593.
  • Drugs.com. Levocetirizine: Uses, Dosage, Side Effects & Warnings. [Link]

  • Google Patents.
  • Vedantu. Deliquescence in Chemistry: Meaning, Examples & Applications. [Link]

  • ResearchGate. The thermal gravimetric analysis (TGA) and derivative thermal.... [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA. [Link]

  • Document Server@UHasselt. Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • EPC. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Contractor.
  • Zografi, G. (2008). Characterization of the “hygroscopic” properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059.
  • Carissimi, K., et al. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry, 28(7), 896-900.
  • Marek, P. H., et al. (2022). Polymorphism in Ionic Cocrystals Comprising Lithium Salts and l-Proline. Crystal Growth & Design, 22(6), 3865-3875.
  • Di Profio, G., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 773.
  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 12(5), 2147-2152.

Sources

Validation & Comparative

1H NMR Characterization Guide: (S)-1-(Piperazin-1-yl)propan-2-ol Dihydrochloride

[1]

Executive Summary

This compound is a critical chiral intermediate often employed in the synthesis of antipsychotics and antihistamines. Its characterization presents unique challenges due to the hygroscopic nature of the dihydrochloride salt , the conformational flexibility of the piperazine ring , and the requirement for enantiomeric verification .

This guide provides a comparative technical analysis of this product, contrasting its spectral behavior against its Free Base form and evaluating NMR-based chiral purity methods versus chromatographic alternatives.[1] It establishes a self-validating protocol for researchers to confirm identity, stoichiometry (salt ratio), and optical purity.[1]

Part 1: Structural Analysis & Theoretical Basis[1]

The molecule consists of a piperazine ring N-alkylated with a chiral 2-hydroxypropyl chain. The "dihydrochloride" designation implies that both nitrogen centers (N1 and N4) are protonated, significantly altering the electronic environment compared to the free base.

Comparative Spectral Logic: Salt vs. Free Base

The protonation of the piperazine nitrogens induces a strong inductive effect (

1
Proton EnvironmentLabelFree Base (CDCl3)

(ppm)
2HCl Salt (D2O)

(ppm)
Shift Mechanism
Methyl Terminus H-3'~1.12~1.25Minimal inductive influence.[1]
Chiral Methine H-2'~3.80~4.15Deshielding via proximity to N+.
Linker Methylene H-1'~2.30~3.20 - 3.40Strong deshielding (direct

to N+).[1]
Piperazine Ring H-Ring~2.40 - 2.90~3.50 - 3.80Global ring deshielding; loss of distinct axial/equatorial resolution due to rapid exchange.
Exchangeable OH / NHVisible (DMSO)Silent (D2O)Rapid H/D exchange eliminates signals in D2O.[1]

Critical Insight: In the dihydrochloride form, the piperazine ring protons often collapse into a tight multiplet or broad singlet in D2O due to the symmetry of the protonated ring and rapid conformational flipping, unlike the distinct triplets often seen in the free base.

Visualization: Structural Connectivity & Logic

Gcluster_0Molecular Fragmentscluster_1Spectral Impact (2HCl)PipPiperazine Ring(Protonated)LinkMethylene Linker(-CH2-)Pip->LinkN-C Bond(J ~7Hz)DeshieldDownfield Shift (+0.5-1.0 ppm)Pip->DeshieldChiralChiral Center(S)-CH-OHLink->ChiralVicinal CouplingLink->DeshieldMethylMethyl Tail(-CH3)Chiral->MethylDoublet(J ~6.2Hz)ExchangeOH/NH Disappear (D2O)Chiral->Exchange

Figure 1: Structural connectivity and the impact of the dihydrochloride salt form on spectral features.

Part 2: Performance Comparison (Methodology)

Comparison 1: Solvent System Selection (D2O vs. DMSO-d6)

The choice of solvent fundamentally alters the "performance" of the characterization, specifically regarding resolution and salt verification.

FeatureSystem A: Deuterium Oxide (D2O) System B: DMSO-d6
Primary Use Stoichiometry & Backbone ID. Full Structural Elucidation.
OH/NH Detection None. Protons exchange with D2O (HOD peak ~4.79 ppm).[1]Visible. OH (d, ~4-5 ppm) and NH+ (broad, >8 ppm) are observable.[1]
Salt Confirmation Excellent. The chemical shifts remain distinct for the salt form.Variable. Solubility can be an issue; hygroscopic salts may introduce water peaks that obscure the mid-field.
Resolution High. Sharp peaks for the carbon backbone.Moderate. Viscosity of DMSO can broaden peaks; NH+ exchange can cause baseline rolling.

Recommendation: Use D2O for routine batch release (purity/stoichiometry).[1] Use DMSO-d6 only when proving the presence of the hydroxyl group or studying hydrogen bonding.

Comparison 2: Chiral Purity Assessment (NMR vs. HPLC)

Verifying the (S)-enantiomer requires distinguishing it from the (R)-enantiomer.[1]

  • Alternative 1: Chiral HPLC. [1]

    • Pros: High precision (ee > 99%), standard for QC.

    • Cons: Requires expensive chiral columns, method development time.[1]

  • Alternative 2: Chiral Solvating Agent (CSA) NMR. [1]

    • Pros: Instant results, no special columns.[1]

    • Method: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or Mosher's Acid to the NMR tube.[1]

    • Mechanism:[1] The CSA forms a transient diastereomeric complex with the amine/alcohol. The (S) and (R) enantiomers will show split signals (typically the Methyl doublet or the N-CH2 protons).

Part 3: Experimental Protocols

Protocol A: Self-Validating Structural Characterization (D2O)

Objective: Confirm identity and salt stoichiometry (2HCl).[1]

  • Sample Prep: Weigh 10-15 mg of (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl into a clean vial.

  • Solvation: Add 0.6 mL of D2O (99.9% D) .

    • Validation Step: Ensure complete dissolution. If the solution is cloudy, the salt may have partially reverted to the free base or contain impurities.

  • Internal Standard (Optional but Recommended): Add 1 mg of Maleic Acid (singlet at 6.0 ppm) to quantify the salt content accurately.

  • Acquisition:

    • Scans: 16 or 32.

    • Relaxation Delay (d1):

      
       5 seconds (critical for accurate integration of the salt vs. standard).
      
  • Processing & Analysis:

    • Reference the HOD peak to 4.79 ppm.

    • Integration Check: Set the Methyl doublet (CH3) at ~1.2 ppm to Integral = 3.0.

    • Stoichiometry Check: The Piperazine ring protons (3.5-3.8 ppm) should integrate to 8.0. If the integral is < 8.0 relative to the methyl, you may have impurities.

Protocol B: Chiral Purity Verification (In-Situ CSA)

Objective: Estimate Enantiomeric Excess (ee) without HPLC.[1]

  • Baseline: Acquire a standard spectrum of the sample in CDCl3 (requires converting a small aliquot to Free Base using NaHCO3 wash) or MeOD .

  • CSA Addition: Add 2.0 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Observation: Focus on the Methyl doublet (originally ~1.1 ppm).

    • Racemic Result: The doublet splits into two distinct pairs of doublets (separation

      
       ~0.05 - 0.1 ppm).
      
    • Pure (S) Result: Only one doublet pair remains (or the minor enantiomer is <5%).[1]

Workflow Diagram

Workflowcluster_PrepSample Preparationcluster_AcqAcquisition & AnalysisStartStart: Crude/Purified SolidWeighWeigh 15mg SampleStart->WeighSolventSelect SolventWeigh->SolventD2O_PathDissolve in D2O(Routine ID)Solvent->D2O_PathStoichiometryDMSO_PathDissolve in DMSO-d6(Structure Proof)Solvent->DMSO_PathOH/NH DetectionProcessProcess Spectrum(Ref HOD/TMS)D2O_Path->ProcessDMSO_Path->ProcessDecisionIs Methyl(3H) : Ring(8H)Correct?Process->DecisionCheck IntegralsPassValid Certificate of AnalysisDecision->PassYes: ReleaseFailCheck for Excess HClor Free BaseDecision->FailNo: Repurify

Figure 2: Decision-matrix workflow for NMR validation of the dihydrochloride salt.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Foundational text for chemical shift prediction and inductive effects).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [1]

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.[2] (Source for Chiral Solvating Agent protocols). [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] (Methodology for Mosher's acid analysis of amino alcohols). [Link]

The Foundational Importance of Chirality in Drug-Receptor Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of (S)- vs. (R)-Piperazine Derivatives

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is not merely an academic exercise—it is a critical component of modern drug design. The three-dimensional arrangement of atoms in a molecule can dramatically alter its pharmacological profile. Within the privileged scaffold of piperazine derivatives, which are ubiquitous in neuroscience drug discovery, the orientation of substituents around a chiral center can mean the difference between a potent therapeutic and an inactive or even harmful compound.[1]

This guide provides an in-depth comparison of the biological activities of (S) and (R) enantiomers of piperazine derivatives, grounded in experimental data and established pharmacological principles. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a thorough understanding of how to approach the stereoselective analysis of these important molecules.

Biological systems, composed of chiral entities like amino acids and sugars, are inherently stereoselective. A receptor's binding pocket is a defined three-dimensional space, and the "fit" of a ligand is governed by precise intermolecular interactions. The Easson-Stedman hypothesis posits that for a pair of enantiomers, the more potent enantiomer engages with the receptor at three points, while the less potent one can only establish a two-point interaction. This difference in binding energy translates directly to differences in affinity and, consequently, biological activity.

For piperazine derivatives targeting neurotransmitter receptors, such as serotonin (5-HT) or dopamine receptors, this stereoselectivity is paramount.[1][2][3] One enantiomer might act as a potent agonist, while its mirror image could be a weak partial agonist, an antagonist, or even interact with an entirely different off-target receptor, leading to undesirable side effects. Therefore, the early characterization of individual enantiomers is a cornerstone of rational drug development.[4]

Caption: Chiral recognition at a receptor site.

A Case Study: Stereoselective Activity of Arylpiperazines at Serotonin Receptors

To illustrate the profound impact of stereochemistry, we will consider a hypothetical chiral arylpiperazine derivative, "Piprazinol," targeting the serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in anxiety and depression.[2][5] Many potent and selective 5-HT1A ligands, such as those derived from 1-(2-methoxyphenyl)piperazine, serve as foundational structures in this field.[5][6][7][8]

Experimental Workflow for Comparing Enantiomeric Activity

A systematic evaluation is essential to deconstruct the pharmacological profile of each enantiomer. The workflow below outlines a robust, self-validating approach.

Caption: General workflow for comparing enantiomer bioactivity.

Step 1: In Vitro Characterization - Binding Affinity

Causality: The first critical step is to determine the binding affinity (Ki) of each enantiomer for the target receptor. This quantifies the strength of the ligand-receptor interaction.[9][10] A competitive radioligand binding assay is the gold standard for this measurement due to its sensitivity and quantitative nature.[11][12] In this assay, the test compound (e.g., (S)-Piprazinol) competes with a radiolabeled ligand of known affinity for binding to the receptor.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay [9][11][13]

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Compound Dilution: Prepare serial dilutions of (S)-Piprazinol, (R)-Piprazinol, and the racemic mixture.

  • Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity at the 5-HT1A Receptor

CompoundKi (nM)95% Confidence Interval
(S)-Piprazinol1.51.2 - 1.9
(R)-Piprazinol250210 - 295
Racemic Piprazinol3.02.5 - 3.6

Interpretation: The data clearly shows that (S)-Piprazinol has over 160-fold higher affinity for the 5-HT1A receptor than its (R)-enantiomer. The Ki of the racemic mixture is approximately double that of the active (S)-enantiomer, as expected when one enantiomer is significantly more potent than the other.

Step 2: In Vitro Characterization - Functional Activity

Causality: High binding affinity does not reveal the functional consequence of that binding. The ligand could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. A functional assay is required to determine this. Since the 5-HT1A receptor is a Gi-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] Therefore, a cAMP assay is the logical choice to measure functional activity.[16][17]

Caption: Simplified 5-HT1A (Gi-coupled) signaling pathway.

Detailed Experimental Protocol: cAMP Functional Assay [14][18]

  • Cell Culture: Plate cells stably expressing the 5-HT1A receptor in 384-well plates and grow to confluence.

  • cAMP Stimulation: To measure inhibition, first stimulate the basal production of cAMP using forskolin, a direct activator of adenylyl cyclase.

  • Compound Addition: Add serial dilutions of (S)-Piprazinol and (R)-Piprazinol to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP assay).[16][17][18]

  • Data Analysis: Plot the cAMP level (or luminescence/fluorescence signal) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response).

Data Presentation: Functional Activity at the 5-HT1A Receptor

CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
(S)-Piprazinol8.295%
(R)-Piprazinol>10,000<5%

Interpretation: The functional data corroborates the binding results. (S)-Piprazinol is a potent, full agonist at the 5-HT1A receptor, effectively inhibiting cAMP production. In contrast, (R)-Piprazinol shows negligible functional activity even at high concentrations, indicating it is essentially inactive. This stereoselectivity is striking and underscores the importance of evaluating single enantiomers.

Conclusion and Broader Implications

The comparative analysis of (S)- and (R)-Piprazinol demonstrates a clear case of high stereoselectivity, where the (S)-enantiomer is responsible for virtually all the desired pharmacological activity. For drug development, pursuing the single, active (S)-enantiomer (the "eutomer") offers significant advantages:

  • Increased Potency and Selectivity: A lower dose may be required, potentially reducing off-target effects.

  • Improved Therapeutic Index: By eliminating the inactive or potentially harmful enantiomer (the "distomer"), the safety profile of the drug can be significantly improved.

  • Simplified Pharmacokinetics: The pharmacokinetic profile of a single enantiomer is often less complex than that of a racemic mixture.

This guide has outlined a logical, evidence-based framework for comparing the biological activity of piperazine enantiomers. By integrating high-quality binding and functional assays with a clear understanding of the underlying pharmacology, researchers can make informed decisions, accelerating the development of safer and more effective medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. Retrieved from [9]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [14]

  • Cattabriga, E., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. Retrieved from [18]

  • BenchChem. (n.d.). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. Retrieved from [16]

  • Creative Proteomics. (n.d.). GPCR Binding Assay. Retrieved from [10]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [11]

  • BenchChem. (n.d.). A Comparative Guide to the Enantiomeric Activity of Celad Analogs.
  • Revvity, Inc. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Retrieved from [17]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [15]

  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays. Retrieved from [12]

  • PubMed. (n.d.). Synthesis and serotonin receptor activity of the arylpiperazine alkyl/propoxy derivatives of new azatricycloundecanes. Retrieved from [2]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [13]

  • PubMed. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Retrieved from [5]

  • European Medicines Agency. (n.d.). INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES. Retrieved from [4]

  • IJAR. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [1]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [3]

  • MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand. Retrieved from [6]

  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha. 1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry. Retrieved from [7]

  • Scilit. (n.d.). Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents. Retrieved from [8]

  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4. Retrieved from

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine, a core scaffold in numerous pharmaceuticals, is frequently formulated as a dihydrochloride salt to enhance stability and solubility. However, the analysis of this small, polar, and highly basic molecule by mass spectrometry (MS) presents significant analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of piperazine dihydrochloride. We will explore the fundamental challenges, compare chromatographic strategies, detail optimized protocols, and provide insights grounded in field experience to guide researchers, scientists, and drug development professionals toward reliable and reproducible results.

Introduction: The Analytical Challenge of Piperazine Dihydrochloride

Piperazine is a six-membered heterocyclic compound with two secondary amine functional groups. Its simple structure, low molecular weight (86.14 g/mol ), and lack of a strong chromophore make it a difficult analyte for many common analytical techniques.[1][2] In pharmaceutical formulations, it is typically prepared as a dihydrochloride salt, where both nitrogen atoms are protonated.

The primary challenges in its mass spectrometric analysis stem from:

  • High Polarity & Hydrophilicity: Piperazine is poorly retained on traditional reversed-phase (RP) liquid chromatography (LC) columns, often eluting in the solvent front with other unretained species.

  • Non-volatility of the Salt Form: Direct analysis by techniques requiring volatilization, such as Gas Chromatography-Mass Spectrometry (GC-MS), is not feasible without derivatization to increase volatility and thermal stability.[3]

  • Behavior in Electrospray Ionization (ESI): As a pre-charged cation in its dihydrochloride form, piperazine is well-suited for positive mode ESI. However, the high percentage of water required to elute it from RP columns can hinder the ESI process, which favors mobile phases with high organic content for efficient droplet desolvation.[4][5] Furthermore, the equilibrium between the doubly protonated ([M+2H]²⁺), singly protonated ([M+H]⁺), and neutral species can complicate spectral interpretation.

This guide will compare two primary LC-MS strategies to overcome these challenges: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Comparative Analysis of Chromatographic Strategies

The choice of chromatography is the most critical decision for developing a robust LC-MS method for piperazine. The goal is to achieve retention, obtain good peak shape, and use a mobile phase compatible with sensitive ESI-MS detection.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

Principle of Operation: IP-RPLC introduces an ion-pairing reagent into the mobile phase. This reagent, typically a long-chain acid with a hydrophobic tail (e.g., heptafluorobutyric acid, HFBA), forms a neutral complex with the positively charged piperazine. This complex has increased hydrophobicity, allowing it to be retained on a standard C18 column.[6]

Advantages:

  • Utilizes widely available and well-understood C18 columns.

  • Can provide excellent retention and selectivity.

Disadvantages:

  • MS Suppression: Many traditional ion-pairing reagents are non-volatile and can severely suppress the ESI signal and contaminate the MS ion source.[7]

  • Method Complexity: Requires careful selection and optimization of the ion-pairing reagent concentration.

  • System Contamination: Ion-pairing reagents can be difficult to flush from the LC system and column, potentially affecting subsequent analyses. It is highly recommended to dedicate an LC system and column for ion-pairing applications.[8]

Expert Insight: While effective, IP-RPLC is often considered a last resort for MS applications due to the significant risk of ion suppression and system contamination.[7] If this path is chosen, volatile ion-pairing reagents like trifluoroacetic acid (TFA) or formic acid are necessary. However, even TFA is known to cause some degree of ion suppression.[5][9] The use of HFBA is more effective for retention but also more suppressive.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Operation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes like piperazine are retained by partitioning into this layer.[4][10]

Advantages:

  • Excellent Retention for Polar Analytes: HILIC is specifically designed for compounds that are poorly retained in reversed-phase mode.

  • MS Compatibility: The high organic content of the mobile phase is ideal for ESI, leading to efficient solvent evaporation and enhanced sensitivity.[4][5]

  • Clean Methodology: Avoids the use of harsh, non-volatile ion-pairing reagents.

Disadvantages:

  • Method Development Can Be Less Intuitive: HILIC can be sensitive to the injection solvent, buffer concentration, and pH. The sample should ideally be dissolved in a solvent with a similar or weaker elution strength than the mobile phase (i.e., high organic content) to avoid peak distortion.[11]

  • Column Equilibration: HILIC columns may require longer equilibration times compared to RPLC columns.

Recommended Analytical Workflow: HILIC-MS/MS

This section provides a detailed, field-proven workflow for the quantitative analysis of piperazine using HILIC coupled with tandem mass spectrometry (MS/MS). The MS/MS component provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Piperazine Dihydrochloride (Bulk Drug or Formulation) Dissolve Dissolve in 90:10 ACN:H₂O with 0.1% Formic Acid Sample->Dissolve Filter Filter through 0.22 µm PTFE Syringe Filter Dissolve->Filter LC HILIC Separation Filter->LC ESI Positive ESI LC->ESI MS1 Q1: Isolate m/z 87.1 ESI->MS1 CID Q2: Fragment Ion MS1->CID MS2 Q3: Monitor m/z 44.1 CID->MS2 Integrate Integrate Peak Area MS2->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HILIC-MS/MS workflow for piperazine analysis.

Step-by-Step Experimental Protocol

1. Preparation of Standards and Samples:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of piperazine dihydrochloride reference standard and dissolve in 10 mL of a 90:10 (v/v) acetonitrile/water mixture.

  • Working Standards: Prepare a series of calibration standards (e.g., 1-200 µg/kg) by serially diluting the stock solution with 90:10 (v/v) acetonitrile/water containing 0.1% formic acid.[12]

  • Sample Preparation: Dissolve the sample containing piperazine dihydrochloride in the same diluent as the standards to an appropriate concentration.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

2. HILIC-MS/MS System and Conditions: The following table outlines a robust set of starting conditions. Optimization may be required based on the specific instrumentation used.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed.
Column Amide-based HILIC Column (e.g., Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm)Amide phases offer excellent retention and peak shape for small polar bases like piperazine.
Mobile Phase A 10 mM Ammonium Formate with 0.1% Formic Acid in WaterAmmonium formate is a volatile salt that aids in ionization. Formic acid ensures piperazine remains protonated and improves peak shape.[12][13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe high organic content drives the HILIC retention mechanism.
Gradient 95% B -> 60% B over 5 minA typical HILIC gradient starts with high organic and increases the aqueous content to elute analytes.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns.
Column Temp 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol 2-5 µLSmall injection volumes are recommended in HILIC to minimize solvent effects.
MS System Triple Quadrupole Mass SpectrometerEssential for the selectivity and sensitivity of MS/MS (MRM) analysis.
Ionization Mode Electrospray Ionization, Positive (ESI+)Piperazine is a basic compound that readily forms positive ions.
MRM Transition Q1: 87.1 m/z -> Q3: 44.1 m/z The transition from the protonated molecule [M+H]⁺ to a stable product ion is highly specific for piperazine.[1][14]
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 550 °CThese are typical starting points. Optimization is crucial for maximizing signal intensity on the specific instrument used.[12]

Data Interpretation and Expected Results

  • Mass Spectrum: In positive ESI mode, piperazine (MW = 86.14) will be detected as the singly protonated ion, [M+H]⁺, at an m/z of 87.1 . The doubly protonated ion, [M+2H]²⁺, at m/z 44.05 might be observed under highly acidic conditions but the singly charged species is typically dominant and more stable in the gas phase.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 87.1 precursor ion characteristically yields a major product ion at m/z 44.1 . This corresponds to the cleavage of the piperazine ring.

  • Quantification: A calibration curve is constructed by plotting the peak area of the 87.1 -> 44.1 transition against the concentration of the prepared standards. The concentration of piperazine in unknown samples is then determined from this curve. Linearity (R²) values should be ≥0.999.[1][14]

Comparison with Alternative Analytical Methods

While HILIC-MS/MS is the gold standard for sensitivity and selectivity, other methods can be used for piperazine analysis, particularly for quality control where lower sensitivity may be acceptable.

MethodPrincipleProsCons
HILIC with ELSD HILIC separation followed by detection with an Evaporative Light Scattering Detector (ELSD).[15]Universal detector, does not require a chromophore.Lower sensitivity than MS, non-linear response, requires volatile mobile phases.
HPLC-UV with Derivatization Piperazine is chemically derivatized (e.g., with NBD-Cl) to add a UV-active chromophore.[16]Uses standard HPLC-UV equipment, which is widely available.Derivatization adds complexity, can be time-consuming, and may introduce variability.
Gas Chromatography (GC-MS) Requires derivatization to make piperazine volatile (e.g., with trifluoroacetic anhydride).[3]High chromatographic efficiency.Indirect analysis, requires extra sample preparation steps.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide definitive structural information and can be used for quantitative analysis (qNMR).[3]Provides absolute quantification without a reference standard of the same compound, highly specific.Significantly lower sensitivity than MS, requires higher sample concentrations, expensive instrumentation.
Non-aqueous Titration A classical titrimetric method for quantifying the basic piperazine molecule.[17]Simple, inexpensive equipment.Lacks specificity, not suitable for trace-level analysis or complex mixtures.

Conclusion and Future Outlook

For the sensitive, selective, and robust analysis of piperazine dihydrochloride salts, HILIC-MS/MS is the unequivocally superior method . It elegantly overcomes the inherent analytical challenges of this small, polar molecule by providing chromatographic retention while simultaneously enhancing mass spectrometric detection. While other methods like derivatization-based HPLC-UV or HILIC-ELSD exist, they represent compromises in sensitivity, specificity, or workflow efficiency.[15][18] As regulatory demands for impurity profiling and low-level quantification intensify, the adoption of HILIC-MS/MS as the standard approach is not just recommended but essential for ensuring the quality and safety of pharmaceutical products containing piperazine.

References

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • LCGC International. (n.d.). The Secrets of Electrospray Ionization: Why Less is More. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

  • Xie, K., et al. (2019). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 7(5), 1645-1652. Retrieved from [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. Retrieved from [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • PubMed Central. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of Ranolazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex pharmaceutical molecules like Ranolazine, the stereochemical integrity of chiral intermediates is paramount. Ensuring the enantiomeric purity of these building blocks is not merely a matter of regulatory compliance; it is a fundamental aspect of drug safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of key Ranolazine intermediates, grounded in scientific principles and practical, field-proven insights.

The Significance of Chiral Purity in Ranolazine Synthesis

Ranolazine, an anti-anginal medication, possesses a single chiral center. While marketed as a racemate, the differential pharmacological and toxicological profiles of its enantiomers necessitate stringent control over its stereochemistry during synthesis. This control begins with the chiral intermediates, as their enantiomeric purity directly impacts the final active pharmaceutical ingredient (API). The primary chiral intermediate in many synthetic routes is (R)- or (S)-1-(2-methoxyphenoxy)-2,3-epoxypropane , which introduces the chiral center that is carried through to the final Ranolazine molecule. Another key, albeit achiral, intermediate is N-(2,6-dimethylphenyl)-1-piperazineacetamide . While this molecule itself is not chiral, its purity is critical for the subsequent coupling reaction.

This guide will focus on the validation of chiral purity for the key epoxy intermediate and will also touch upon the achiral purity of the piperazine intermediate, as both are critical for the successful synthesis of Ranolazine.

Comparative Analysis of Chiral Separation Techniques

The selection of an appropriate analytical technique for chiral purity validation is a critical decision in the drug development process. The choice is often a balance between resolution, sensitivity, speed, and the specific physicochemical properties of the analyte. Here, we compare the three most prominent techniques for the chiral analysis of Ranolazine intermediates: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations in the pharmaceutical industry, offering high resolution and robustness.[1][2] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices in Chiral HPLC:

The choice of the CSP is the most critical parameter. For epoxide intermediates like 1-(2-methoxyphenoxy)-2,3-epoxypropane, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[3] The selection between normal-phase and reversed-phase chromatography depends on the solubility and polarity of the intermediate. Normal-phase often provides better selectivity for polar compounds that are soluble in non-polar organic solvents.

Experimental Protocol: Chiral HPLC Analysis of 1-(2-methoxyphenoxy)-2,3-epoxypropane

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)[3]

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(2-methoxyphenoxy)-2,3-epoxypropane standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a sample solution of the intermediate to be tested at a similar concentration.

  • Validation Parameters (as per ICH Q2(R1)): [4][5][6]

    • Specificity: Inject the racemate, the individual enantiomers (if available), and a placebo (synthesis starting materials without the intermediate) to demonstrate that the peaks of interest are well-resolved from any potential impurities.

    • Linearity: Prepare a series of dilutions of the undesired enantiomer and inject to establish a linear relationship between concentration and peak area.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

    • Precision (Repeatability and Intermediate Precision): Perform multiple injections of the same sample on the same day and on different days to assess the method's precision.

    • Accuracy: Spike the desired enantiomer with known amounts of the undesired enantiomer and measure the recovery.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and reduced analysis times.

Causality Behind Experimental Choices in Chiral SFC:

The principles of stationary phase selection in SFC are similar to those in HPLC. Polysaccharide-based CSPs are widely used. The choice of a co-solvent (modifier), typically an alcohol like methanol or ethanol, is crucial for modulating the retention and selectivity of the separation. The lower viscosity of the mobile phase in SFC allows for higher flow rates without a significant increase in backpressure, leading to faster analyses.[7]

Experimental Protocol: Chiral SFC Analysis of 1-(2-methoxyphenoxy)-2,3-epoxypropane

  • Instrumentation:

    • SFC system with a CO2 pump, a modifier pump, an autosampler, a column thermostat, a back-pressure regulator, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection: UV at 270 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Similar to the HPLC protocol, dissolve the sample and standard in the mobile phase modifier (methanol).

  • Validation Parameters:

    • The validation parameters are the same as for the HPLC method, following ICH Q2(R1) guidelines.[4][5][6]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers rapid analysis times and minimal sample and solvent consumption.[1] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for this purpose.

Causality Behind Experimental Choices in Chiral CE:

The choice of the chiral selector and its concentration is critical for achieving enantiomeric resolution. The pH of the background electrolyte can also significantly influence the separation by affecting the charge of the analyte and the chiral selector. The high efficiency of CE can lead to very sharp peaks and excellent resolution, making it suitable for the analysis of closely related enantiomers.

Experimental Protocol: Chiral CE Analysis of 1-(2-methoxyphenoxy)-2,3-epoxypropane

  • Instrumentation:

    • Capillary electrophoresis system with a power supply, a sample injection system, a detector (typically UV), and a thermostatted capillary cartridge.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length, 40 cm effective length)

    • Background Electrolyte: 50 mM sodium phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

    • Injection: Hydrodynamic injection (50 mbar for 5 s)

  • Sample Preparation:

    • Dissolve the sample and standard in the background electrolyte.

  • Validation Parameters:

    • The validation parameters are analogous to those for HPLC and SFC, adapted for CE, and should follow ICH Q2(R1) guidelines.[4][5][6]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of the three techniques for the chiral analysis of a Ranolazine intermediate like 1-(2-methoxyphenoxy)-2,3-epoxypropane. The values are illustrative and can vary depending on the specific intermediate and optimized conditions.

ParameterChiral HPLCChiral SFCChiral CE
Resolution (Rs) > 2.0> 2.0> 2.5
Analysis Time 10 - 20 min3 - 10 min5 - 15 min
Solvent Consumption HighLowVery Low
Sensitivity (LOD) ng/mL rangeng/mL rangepg/mL to ng/mL range
Method Robustness HighModerate-HighModerate

Visualizing the Workflow

The following diagrams illustrate the general workflows for each of the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase inject Inject sample prep->inject Transfer to vial separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate calculate Calculate enantiomeric purity integrate->calculate

Caption: Chiral HPLC Experimental Workflow.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep Dissolve sample in modifier inject Inject sample prep->inject Transfer to vial separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate calculate Calculate enantiomeric purity integrate->calculate

Caption: Chiral SFC Experimental Workflow.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep Dissolve sample in BGE inject Hydrodynamic Injection prep->inject Transfer to vial separate Electrophoretic Separation inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate calculate Calculate enantiomeric purity integrate->calculate

Caption: Chiral CE Experimental Workflow.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. By adhering to the principles outlined in ICH Q2(R1) and USP General Chapter <1010>, the analytical methods will generate data that is not only accurate and precise but also demonstrably reliable.[1][4][5][6][8][9][10][11] The inclusion of system suitability tests (SSTs) before each analytical run is crucial. For example, in HPLC and SFC, an injection of the racemic standard should be performed to confirm the resolution between the enantiomers meets a predefined criterion (e.g., Rs > 1.5) before analyzing any samples. This ensures the chromatographic system is performing adequately.

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for validating the chiral purity of Ranolazine intermediates depends on the specific requirements of the laboratory and the stage of drug development.

  • Chiral HPLC remains the workhorse for many quality control laboratories due to its robustness and well-established protocols.

  • Chiral SFC is an excellent choice for high-throughput screening and for laboratories looking to adopt greener analytical technologies. Its speed and reduced solvent consumption make it a cost-effective option in the long run.

  • Chiral CE offers unparalleled efficiency and is particularly useful when sample volume is limited or when very high resolution is required.

Ultimately, the method chosen must be rigorously validated to ensure it is fit for its intended purpose: to guarantee the stereochemical integrity of the intermediates and, by extension, the quality, safety, and efficacy of the final Ranolazine drug product.

References

  • United States Pharmacopeia. General Chapters: <1010> Analytical Data—Interpretation and Treatment. USP29-NF24. Available from: [Link]

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • New Drug Approvals. Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. 2016. Available from: [Link]

  • ECA Academy. Revision of the General USP Chapter <1010>. 2015. Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. Available from: [Link]

  • PTL. USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. 2023. Available from: [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • GMP Navigator. Analytical Data – Interpretation and Treatment. Available from: [Link]

  • Chirality. 2021;33(10):638-653.
  • SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. Available from: [Link]

  • Google Patents. Preparation of ranolazine. US20110151258A1.
  • New Drug Approvals. Ranolazine, 雷诺嗪. 2016. Available from: [Link]

  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. 2024. Available from: [Link]

  • PubMed. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Available from: [Link]

  • Science Publishing Group. Synthesis and Characterization of Ether-Dimer Impurity of Drug - Ranolazine Using 2, 2'- (oxybis (methylene)) Bis (Oxirane). 2025. Available from: [Link]

  • EJPMR. Synthesis and Characterization of Five Impurities of Ranolazine. Available from: [Link]

  • LCGC Europe. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. 2022. Available from: [Link]

  • Google Patents. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. WO2004000824A1.
  • Scientific Research Publishing. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. 2021. Available from: [Link]

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available from: [Link]

  • PMC. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Available from: [Link]

  • ResearchGate. Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine. Available from: [Link]

Sources

distinguishing (S)-1-(Piperazin-1-yl)propan-2-ol from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Structural Elucidation of (S)-1-(Piperazin-1-yl)propan-2-ol and its Regioisomers

Abstract

In the synthesis of active pharmaceutical ingredients (APIs), absolute certainty in the chemical structure is paramount. (S)-1-(Piperazin-1-yl)propan-2-ol is a valuable chiral building block whose biological activity and safety profile are intrinsically linked to its specific constitution. The potential for formation of its regioisomer, 2-(piperazin-1-yl)propan-1-ol, during synthesis presents a critical analytical challenge. This guide provides a comprehensive comparison of analytical methodologies designed to unambiguously distinguish these two isomers, ensuring the quality and integrity of the target molecule. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), presenting the underlying principles, experimental protocols, and comparative data that empower researchers to make definitive structural assignments.

The Isomeric Challenge: A Subtle but Critical Difference

The distinction between (S)-1-(Piperazin-1-yl)propan-2-ol (the target molecule) and 2-(piperazin-1-yl)propan-1-ol lies in the connectivity of the piperazine ring to the three-carbon propanol backbone. In our target molecule, the piperazine nitrogen is attached to carbon-1, and the hydroxyl group is at the chiral center on carbon-2. In the regioisomer, these positions are swapped. This seemingly minor structural variance has profound implications for the molecule's three-dimensional shape, reactivity, and ultimately, its pharmacological effect.

Caption: Chemical structures of the target molecule and its primary regioisomer.

Nuclear Magnetic Resonance (NMR): The Definitive Spectroscopic Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers. By probing the local magnetic fields around atomic nuclei, it provides a detailed map of the molecular structure. The key to differentiation lies in analyzing the chemical shifts (δ) and spin-spin coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) on the propanol backbone.

Causality of Spectral Differences
  • ¹H NMR: In the target molecule, the proton on carbon-2 (the -CH(OH)- group) is a methine proton adjacent to a chiral center, and it will appear as a multiplet. The protons on carbon-1 (-CH₂-N) are diastereotopic and will present as two distinct multiplets. In the regioisomer, the protons on carbon-1 (-CH₂OH) will be a doublet, while the proton on carbon-2 (-CH-N) will be a multiplet. The differing electronic environments due to the adjacent electronegative oxygen versus nitrogen atoms cause significant and predictable variations in their chemical shifts.

  • ¹³C NMR: The carbon attached to the hydroxyl group (-CH(OH)-) in the target molecule will have a chemical shift in the range of 65-70 ppm. In contrast, the carbon attached to the nitrogen (-CH-N) in the regioisomer will be shifted further downfield. This direct attachment to different heteroatoms provides an unambiguous diagnostic signal.

Comparative NMR Data (Predicted)
Nucleus(S)-1-(Piperazin-1-yl)propan-2-ol2-(Piperazin-1-yl)propan-1-olRationale for Difference
¹H-NMR
-CH(OH)-~3.8-4.0 ppm (multiplet)N/AProton is on a secondary alcohol carbon.
-CH₂-N~2.3-2.6 ppm (2 multiplets)N/AProtons are adjacent to the piperazine nitrogen.
-CH-NN/A~2.8-3.1 ppm (multiplet)Proton is on a carbon directly bonded to nitrogen.
-CH₂OHN/A~3.4-3.6 ppm (doublet)Protons are on a primary alcohol carbon.
¹³C-NMR
-C(OH)-~66 ppmN/ACarbon bonded to oxygen is less deshielded.
-C-NN/A~68 ppmCarbon bonded to nitrogen is more deshielded.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire data for 1024-2048 scans to achieve adequate sensitivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

  • Analysis: Integrate proton signals and assign peaks based on chemical shift, multiplicity, and coupling constants. Compare the resulting spectra to the predicted values to confirm the isomeric identity.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry distinguishes molecules based on their mass-to-charge ratio (m/z). While both regioisomers have the same molecular weight, their fragmentation patterns under energetic conditions (like Electron Ionization or Collision-Induced Dissociation) will differ. This provides a "fingerprint" for each isomer.

Mechanistic Basis of Fragmentation Differences

The position of the hydroxyl and piperazine groups dictates the most likely cleavage points.

  • (S)-1-(Piperazin-1-yl)propan-2-ol: The most favorable cleavage is alpha-cleavage between C1 and C2, leading to the loss of a CH₃CHOH radical and formation of a stable piperazinylmethyl cation ([M - 45]⁺). Another key fragment arises from cleavage between C2 and C3, forming a fragment containing the piperazine and two carbons.

  • 2-(Piperazin-1-yl)propan-1-ol: Alpha-cleavage next to the nitrogen will be prominent, leading to the loss of a CH₂OH radical ([M - 31]⁺), which is a highly diagnostic fragment for primary alcohols.

Comparative Fragmentation Data (Predicted)
Ion(S)-1-(Piperazin-1-yl)propan-2-ol (m/z)2-(Piperazin-1-yl)propan-1-ol (m/z)Origin of Fragment
[M]⁺158158Molecular Ion
[M-CH₃]⁺143143Loss of methyl group
[M-CH₂OH]⁺N/A127 (Strong) Diagnostic for primary alcohol
[M-CH₃CHO]⁺114 (Strong) N/AAlpha-cleavage next to nitrogen
Piperazine-CH₂⁺99N/ACleavage between C1-C2
Experimental Protocol: GC-MS Analysis
  • Chromatographic Separation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Program the oven temperature from 100°C to 250°C at 10°C/min.

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 200.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Identify the molecular ion and compare the relative abundances of the key fragment ions to the expected patterns for each isomer.

MS_Fragmentation cluster_target (S)-1-(Piperazin-1-yl)propan-2-ol cluster_regioisomer 2-(Piperazin-1-yl)propan-1-ol M1 [M]⁺ m/z 158 F1 [M-CH₃CHO]⁺ m/z 114 M1->F1 α-cleavage M2 [M]⁺ m/z 158 F2 [M-CH₂OH]⁺ m/z 127 M2->F2 α-cleavage

Caption: Dominant fragmentation pathways for the two regioisomers in MS.

High-Performance Liquid Chromatography (HPLC): The Separation Science

While NMR and MS are excellent for identifying a pure substance, HPLC is indispensable for analyzing mixtures, quantifying the purity of the target molecule, and resolving it from its regio- and stereoisomers.

Methodology for Isomer Separation
  • Regioisomer Separation: These are distinct compounds with different polarities. They can be readily separated using standard reverse-phase or normal-phase HPLC. A C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is typically effective. The primary alcohol in the regioisomer is generally more polar than the secondary alcohol in the target molecule, leading to different retention times.

  • Enantiomeric Separation: To separate the (S)-enantiomer from its mirror image (R)-enantiomer, a chiral stationary phase (CSP) is required. CSPs create a chiral environment where the two enantiomers have different interactions, resulting in different retention times.

Experimental Protocol: Reverse-Phase HPLC for Regioisomers
  • System: An HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The regioisomers will elute at distinct retention times. The peak area can be used to quantify the purity of the target molecule.

Integrated Analytical Strategy and Conclusion

For absolute confidence in the identity and purity of (S)-1-(Piperazin-1-yl)propan-2-ol, a multi-technique approach is essential. The recommended workflow is to first use HPLC to separate all components in a sample. Each isolated peak can then be subjected to NMR and MS analysis for unambiguous structural confirmation. This orthogonal approach, where different techniques based on different physical principles are used, provides a self-validating system that is the bedrock of analytical chemistry in the pharmaceutical industry. By understanding the predictable differences in their spectroscopic and chromatographic behavior, researchers can confidently distinguish (S)-1-(Piperazin-1-yl)propan-2-ol from its regioisomers, ensuring the quality and safety of their downstream applications.

References

  • PubChem Compound Summary for CID 6950669, (S)-1-(Piperazin-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 132470, 2-(Piperazin-1-yl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • A Practical Guide to HPLC. Waters Corporation. [Link]

  • Mass Spectrometry. Khan Academy. [Link]

Safety Operating Guide

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Chemical Context

To: Laboratory Operations & EHS Teams From: Senior Application Scientist Subject: Safe Handling and Disposal Protocol for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

This compound (CAS: 954138-59-1 / 89910-53-2) is a chiral piperazine derivative commonly used as a pharmaceutical intermediate.[1][2][3] While often categorized generically as an "organic salt," its disposal requires specific attention to two critical factors often overlooked in standard safety data sheets (SDS):

  • Sensitization Potential: Piperazine moieties are potent respiratory and skin sensitizers.[2][3] Improper disposal that generates dust or aerosols can permanently impact laboratory personnel.[2][3]

  • Nitrosamine Formation: As a secondary amine source, this compound must never be commingled with oxidizing agents or nitrosating agents (e.g., nitrites), as this can generate carcinogenic N-nitrosamines.[2][3]

This guide moves beyond generic "dispose of in accordance with local regulations" advice to provide a field-proven, self-validating workflow.

Hazard Characterization & Safety Data

Before initiating disposal, verify the material state.[2][3][4] The dihydrochloride salt form renders the compound water-soluble and acidic, distinct from the free base.[2][3]

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Physical State White to off-white crystalline solidDust generation is the primary exposure vector.[1][2][3]
Acidity (pH) Acidic (approx.[2][3] pH 1-3 in 5% aq.[1][2][3] solution)Corrosive. Do not dispose of in metal containers without liners.[2][3]
Key Hazards H315, H319, H334, H335Respiratory Sensitizer. Fume hood use is mandatory.[2][3]
Incompatibility Strong oxidizers, Nitrites, Acid chloridesSegregation Critical. Risk of exothermic reaction or carcinogen formation.[2][3]
Solubility Highly soluble in waterSpills can be diluted, but runoff must be captured.[2][3]

Immediate Containment & Spill Response

Causality: Immediate containment prevents the migration of the salt into HVAC systems (dust) or floor drains (liquid), mitigating facility-wide contamination.[1][2][3]

Protocol A: Solid Spill (Powder)[1]
  • Isolate: Evacuate the immediate 3-meter radius.[1][2][3]

  • PPE Upgrade: Don Nitrile gloves (min 0.11mm) and a P100/N95 respirator .[2][3] Standard surgical masks offer insufficient protection against piperazine sensitization.[2][3]

  • Suppression: Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.[2][3] Do not dry sweep.[2][3]

  • Collection: Scoop the damp material into a wide-mouth HDPE jar.

  • Surface Decon: Wipe the area with 1N HCl (to protonate any free base) followed by water, then a final wipe with ethanol.[2][3]

Protocol B: Liquid Spill (Solution)
  • Absorb: Use a non-combustible absorbent (Vermiculite or Universal Polypropylene Pads).[2][3]

  • Neutralize (Optional): If the spill is large (>500mL) and highly acidic, sprinkle Sodium Bicarbonate (

    
    ) until bubbling ceases before absorption.[2][3]
    
  • Collect: Place saturated absorbents into a heavy-duty hazardous waste bag (5-mil thickness).

Disposal Workflow: The Decision Tree

The following diagram illustrates the logic flow for categorizing and processing the waste. This ensures compliance with RCRA (US) or EWC (EU) regulations by segregating based on chemical reactivity.[2][3]

DisposalWorkflow Start Waste Generation (S)-1-(Piperazin-1-yl)propan-2-ol 2HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath Segregation CRITICAL CHECK: Is waste mixed with Nitrates/Oxidizers? SolidPath->Segregation LiquidPath->Segregation NitrateYes STOP: High Hazard Potential Nitrosamine Label as 'Carcinogenic Risk' Segregation->NitrateYes Yes NitrateNo Standard Segregation Segregation->NitrateNo No Final Handover to EHS/Waste Vendor NitrateYes->Final SolidPack Pack in HDPE Drum Label: 'Toxic Solid, Organic, Acidic' NitrateNo->SolidPack If Solid LiquidCheck Solvent Base? NitrateNo->LiquidCheck If Liquid SolidPack->Final Aqueous Aqueous Solution LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic AqTreat Adjust pH to 6-9 (if permitted) or Tag: 'Aq. Waste - Acidic/Toxic' Aqueous->AqTreat OrgTreat Tag: 'Flammable/Toxic Organic' (Do not bulk with Chlorinated) Organic->OrgTreat AqTreat->Final OrgTreat->Final

Figure 1: Logic flow for the segregation and packaging of piperazine dihydrochloride waste. Note the critical checkpoint for nitrate contamination.

Detailed Disposal Procedures

Scenario 1: Dry Solid Waste (Expired/Surplus Stock)

Do not dissolve solid waste to pour down the drain.[2][3] This violates environmental regulations regarding nitrogenous discharge.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid metal containers due to the corrosive nature of the hydrochloride salt [1].[2][3]

  • Labeling:

    • Primary Identifier: this compound.[1][2][3]

    • Hazard Warnings: "Irritant," "Corrosive (Solid)," "Respiratory Sensitizer."[2][3]

    • Waste Code (US RCRA): Likely D002 (Corrosive) if pH testing confirms <2, otherwise Non-RCRA Regulated Solid (unless listed locally).[2][3]

  • Sealing: Tape the lid with parafilm or vinyl tape to prevent vibration-induced loosening during transport.[2][3]

Scenario 2: Aqueous Waste Streams

Common in HPLC effluent or reaction workups.[1][3]

  • Segregation: Ensure the waste stream contains NO bleach (hypochlorite) .[2][3] Mixing piperazine salts with bleach generates chloramines, which are toxic gases [2].[2][3]

  • pH Adjustment (Optional/Site Specific):

    • If your facility allows pH neutralization: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) to the waste container while stirring.[2][3]
      
    • Target pH: 6–9.[2][3]

    • Warning: The free base may precipitate out of solution as pH rises.[2][3] If precipitation occurs, the waste must be re-classified as a sludge/solid mixture.[2][3]

  • Container: Polyethylene carboy (5L or 20L).

  • Labeling: "Aqueous Waste - Acidic - Contains Amines."[1][2][3]

Regulatory & Compliance Checklist

  • US (OSHA/EPA): Ensure the Safety Data Sheet (SDS) is accessible.[2][3] Under 29 CFR 1910.1200, all personnel must be briefed on the sensitization risk [3].[2][3]

  • EU (REACH): Verify if the specific volume triggers "Substance of Very High Concern" (SVHC) reporting due to respiratory sensitization properties (Article 57f) [4].[2][3]

  • Incineration: The preferred method of final destruction is high-temperature incineration equipped with a scrubber to handle Nitrogen Oxides (

    
    ) and Hydrogen Chloride (
    
    
    
    ) byproducts.[1][2]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Retrieved from [Link]

  • Bretherick, L. (2017).[2][3] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[2][3] (Reference for Amine/Hypochlorite incompatibility).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride. In drug development and research, our most critical instrument is a well-informed and safety-conscious scientist. This guide moves beyond a simple checklist, providing the rationale behind each safety protocol. My goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work. The procedures outlined here are designed as a self-validating system, where understanding the "why" reinforces the "how."

Foundational Safety: A Proactive Hazard Assessment

Before a single container is opened, a thorough understanding of the compound's hazard profile is essential. This compound, while not having an extensive, unique toxicological profile in public literature, belongs to the piperazine family. Data from its analogues and the dihydrochloride salt form dictate a cautious approach. The primary risks are associated with its irritant and potential sensitizing properties.

Based on available safety data for the compound and its close relatives, we can summarize the potential hazards.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][3]
Respiratory/Skin Sensitization H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[2][4][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][6]

These classifications are the cornerstone of our PPE strategy. The compound is typically a solid, often a powder, which increases the risk of airborne particle generation during handling, making inhalation a key exposure route to mitigate.[7][8]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of routine; it is a direct response to the specific chemical and physical hazards identified. Here, we detail the necessary PPE ensemble for handling this compound, explaining the protective causality for each item.

Eye and Face Protection: The First Line of Defense
  • Why: Direct contact with the eyes can cause serious irritation.[2][3] As a powder, the material can easily become airborne during weighing or transfer, creating a risk of splashes or aerosol exposure.

  • What to Wear:

    • Chemical Safety Goggles: These are mandatory. Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing particles from entering from the sides, top, or bottom.[8][9]

    • Face Shield: When handling larger quantities (e.g., >25g) or when there is a significant risk of splashing during dissolution, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.[9]

Hand Protection: Preventing Dermal Absorption and Irritation
  • Why: This compound is classified as a skin irritant.[2] Prolonged or repeated contact can lead to dermatitis. More critically, piperazine compounds are known skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[2][5]

  • What to Wear:

    • Nitrile Gloves: These are the standard for handling most laboratory chemicals. They provide excellent protection against incidental contact with solids and solutions. Always inspect gloves for tears or pinholes before use.[10]

    • Double Gloving: For procedures involving larger quantities or extended handling times, double gloving is a prudent measure. This provides a backup barrier in case the outer glove is compromised.

    • Proper Technique: Glove removal is as important as selection. Use a proper removal technique to avoid touching the contaminated outer surface with your bare skin.[11]

Body Protection: Shielding Against Contamination
  • Why: To prevent the contamination of personal clothing and underlying skin from spills or airborne dust.[12]

  • What to Wear:

    • Laboratory Coat: A standard, long-sleeved lab coat is required at all times.[13] It should be fully buttoned to provide maximum coverage.

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and physical hazards.[10][13]

Respiratory Protection: Guarding the Most Direct Route of Exposure
  • Why: Inhalation of fine powders can cause respiratory tract irritation.[6] Furthermore, piperazine derivatives can be respiratory sensitizers, which can lead to occupational asthma.[2][6]

  • What to Wear:

    • Work Within a Fume Hood: All handling of the solid chemical that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[7][9] This is the primary engineering control to minimize inhalation exposure.

    • Dust Mask/Respirator: If engineering controls are insufficient or during a spill cleanup outside of a hood, respiratory protection is necessary. A NIOSH-approved respirator (e.g., an N95 dust mask for particulates or a respirator with appropriate cartridges) should be used.[7][8] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

Operational Plan: From Preparation to Disposal

A safe workflow is a structured workflow. The following step-by-step guidance ensures that safety is integrated into every phase of handling.

Pre-Handling Safety Checklist
  • Confirm the location of the nearest safety shower and eyewash station.[8]

  • Ensure the chemical fume hood is operational and has a current certification.

  • Gather all necessary PPE and inspect it for defects.[10]

  • Have appropriate spill cleanup materials readily available.

  • Clearly label all secondary containers that will be used.[9][13]

Workflow for PPE Application and Chemical Handling

The following diagram outlines the logical flow from risk assessment to the completion of the task, emphasizing the critical checkpoints for safety.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Hazard Assessment Review SDS for C7H18Cl2N2O B 2. Assemble PPE - Goggles & Face Shield - Lab Coat - Nitrile Gloves (x2 pairs) A->B Identify Risks C 3. Verify Engineering Controls Is Fume Hood certified and ON? B->C Select Gear D 4. Don PPE (Lab Coat -> Goggles -> Gloves) C->D Confirm Safety Barrier E 5. Handle Chemical in Hood (Weighing, Transfer, Dissolution) D->E Protect Self F 6. Secure & Label All Containers E->F Maintain Control G 7. Decontaminate Work Area F->G Conclude Experiment H 8. Doff PPE (Glove-in-Glove) Outer Gloves -> Face Shield -> Goggles -> Lab Coat -> Inner Gloves G->H Clean Zone I 9. Dispose of Contaminated PPE (Place in designated hazardous waste) H->I Safe Removal J 10. Wash Hands Thoroughly I->J Final Step

Caption: PPE Selection and Safe Handling Workflow.

Step-by-Step Disposal Plan

Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring the safety of others.

  • Contaminated PPE:

    • All disposable PPE, such as gloves, bench paper, and weighing papers that have come into contact with the chemical, must be considered hazardous waste.

    • Place these items in a designated, sealed, and clearly labeled hazardous waste container.[14] Do not dispose of them in the regular trash.[15]

  • Excess Chemical and Empty Containers:

    • Unused or waste this compound must be disposed of as hazardous chemical waste.[16]

    • Do not pour chemical waste down the drain.[17]

    • Collect all chemical waste in a compatible, sealed, and properly labeled container.[14] The label should clearly state "Hazardous Waste" along with the chemical name.

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[14][17] After triple-rinsing, the container can often be disposed of in the regular trash, but you must follow your institution's specific guidelines.

Emergency Response: Immediate Actions

In the event of an exposure, swift and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][10] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water and seek immediate medical attention.[8]

By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can handle this compound with the confidence and competence required of a dedicated research professional. Safety is not an impediment to research; it is the foundation upon which reliable and successful science is built.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Boston University Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.
  • University of Nevada, Reno. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • ERG Environmental Services. (n.d.). How to Safely Dispose of Hazardous Chemical Waste.
  • The Ohio State University. (n.d.). Chemical Waste Management Reference Guide.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Piperazine-2-carboxylic acid dihydrochloride.
  • Spectrum Chemical. (2007, May 10). Material Safety Data Sheet - Piperazine Dihydrochloride.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem Compound Summary.
  • Fluorochem. (n.d.). 1-Piperazin-1-ylpropan-2-ol dihydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Safety Data Sheet.
  • AstaTech, Inc. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet - Piperazine.
  • National Oceanic and Atmospheric Administration. (n.d.). PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.
  • CDH Fine Chemical. (n.d.). 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.